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  • Product: 2-(Tetrahydrofuran-2-yl)acetohydrazide
  • CAS: 99115-35-2

Core Science & Biosynthesis

Foundational

The Core Mechanism of Action of 2-(Tetrahydrofuran-2-yl)acetohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS 99115-35-2) is a highly versatile building block in modern medicinal chemistry. While not a standalone therapeutic agent, it serves as a critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS 99115-35-2) is a highly versatile building block in modern medicinal chemistry. While not a standalone therapeutic agent, it serves as a critical pharmacophore scaffold for synthesizing diverse bioactive molecules, including hydrazide-hydrazones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. By leveraging the lipophilic and hydrogen-bonding properties of the tetrahydrofuran (THF) ring alongside the reactive nucleophilic center of the acetohydrazide moiety, researchers have engineered derivatives with potent antimicrobial, antitubercular, antifungal, and anticancer properties.

This whitepaper synthesizes current pharmacological data to elucidate the core mechanisms of action (MOA) of these derivatives, providing a field-proven guide for drug development professionals.

Chemical Architecture & Rationale: Why This Scaffold?

The structural logic behind utilizing 2-(Tetrahydrofuran-2-yl)acetohydrazide is rooted in optimizing pharmacokinetic and pharmacodynamic profiles:

  • The Tetrahydrofuran (THF) Ring: Acts as a bioisostere for various cyclic and heterocyclic systems. Unlike its aromatic counterpart (furan), the saturated THF ring offers unique conformational flexibility and improved lipophilicity (cLogP), which is crucial for penetrating thick lipid-rich cellular barriers, such as the mycobacterial cell wall[1]. The oxygen atom serves as a potent hydrogen bond acceptor, enhancing target-binding affinity.

  • The Acetohydrazide Tail: Provides a highly reactive bifunctional center. The terminal amine can undergo condensation with aldehydes/ketones to form azomethine (-NHN=CH-) linkages (hydrazones), or undergo cyclodehydration to form five-membered heterocyclic rings (e.g., oxadiazoles)[2].

Primary Mechanisms of Action

Depending on the terminal functionalization, 2-(Tetrahydrofuran-2-yl)acetohydrazide derivatives exhibit distinct pharmacological trajectories.

A. Antimicrobial & Antitubercular Activity: InhA Inhibition

Hydrazide derivatives are structurally analogous to Isoniazid (INH), a first-line antitubercular drug. The primary mechanism of action against Mycobacterium tuberculosis involves the inhibition of InhA (Enoyl-acyl carrier protein reductase) , a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II) responsible for synthesizing mycolic acids[3].

Derivatives penetrate the mycobacterial cell wall and, in many cases, act as prodrugs activated by the bacterial catalase-peroxidase enzyme (KatG). The resulting acyl radical forms a covalent adduct with NAD+, which competitively binds to the active site of InhA, halting mycolic acid production and leading to cell lysis[4].

InhA_Pathway Prodrug THF-Acetohydrazide Derivative Activation Enzymatic Activation (e.g., KatG) Prodrug->Activation Penetrates Cell Wall Adduct NAD-Adduct Formation Activation->Adduct Radical Generation InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding Mycolic Mycolic Acid Synthesis Blocked InhA->Mycolic Inhibition Death Mycobacterial Cell Death Mycolic->Death Cell Lysis

Figure 1: Mechanism of mycobacterial cell death via InhA inhibition by hydrazide derivatives.

B. Antifungal Activity: Redox Disruption & Apoptosis

In fungal pathogens like Candida albicans, acetohydrazide derivatives operate via a distinct apoptotic mechanism. Due to their optimized lipophilicity, these compounds easily traverse the fungal cell membrane. Once intracellular, they conjugate with the reduced form of glutathione (GSH). This conjugation depletes intracellular GSH pools, severely disrupting the intracellular redox equilibrium. The resulting oxidative stress triggers endogenous cell suicide mechanisms, confirmed by Annexin V-FITC staining and TUNEL assays[5].

C. Anticancer Activity: VEGFR-2 Tyrosine Kinase Inhibition

In oncology, hydrazide-hydrazone derivatives act as potent anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6]. The molecules competitively bind to the ATP-binding pocket of the VEGFR-2 intracellular tyrosine kinase domain. This prevents autophosphorylation and halts downstream signaling cascades (such as PI3K/AKT and MAPK pathways), ultimately starving the tumor of its blood supply and inducing apoptosis.

VEGFR2_Pathway Drug THF-Hydrazone Derivative VEGFR2 VEGFR-2 Tyrosine Kinase (ATP Binding Site) Drug->VEGFR2 Competitive Inhibition Phosphorylation Autophosphorylation Blocked VEGFR2->Phosphorylation Prevents Signaling Downstream Signaling (PI3K/AKT, MAPK) Phosphorylation->Signaling Halts Cascade Angiogenesis Tumor Angiogenesis Inhibited Signaling->Angiogenesis Suppresses Apoptosis Cancer Cell Apoptosis Signaling->Apoptosis Induces

Figure 2: Anti-angiogenic signaling blockade via competitive VEGFR-2 inhibition.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural nuances of the THF ring significantly impact biological efficacy. A comparative SAR study on 1,3,4-oxadiazole derivatives demonstrated that replacing an aromatic furan ring with a saturated tetrahydrofuran (THF) ring drastically improves antibacterial activity against plant pathogens like Xanthomonas oryzae (Xoo)[1].

Table 1: Comparative Antimicrobial Efficacy (Inhibition Rate % at 100 μg/mL)

Compound CoreSubstituent (R-group)Anti-Xoo Inhibition (%)Anti-R. solanacearum Inhibition (%)
Furan-2-yl (Aromatic)-H83.7%45.2%
Furan-2-yl (Aromatic)-CH329.3%38.1%
Tetrahydrofuran-2-yl (Saturated)-H97.4% 68.4%
Tetrahydrofuran-2-yl (Saturated)-CH345.0% 52.6%

Data synthesis indicates that the saturated THF motif provides superior spatial conformation for target enzyme binding compared to the planar furan ring[1].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the synthesis of THF-hydrazone derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of THF-Hydrazide-Hydrazone Derivatives

This protocol leverages acid-catalyzed condensation to form the azomethine linkage[2].

Causality Note: Glacial acetic acid is utilized as a catalyst; it protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amine of the acetohydrazide.

  • Preparation: Dissolve 1.0 mmol of 2-(Tetrahydrofuran-2-yl)acetohydrazide in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the target substituted benzaldehyde (or ketone) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to approximately 4.5–5.0.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 70–80°C for 4 to 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Once complete, cool the mixture to room temperature, then transfer to an ice bath for 30 minutes to induce precipitation.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure hydrazide-hydrazone derivative.

Synthesis_Workflow Step1 Reactants: THF-Acetohydrazide + Aldehyde Step2 Solvent & Catalyst: Ethanol + Glacial Acetic Acid Step1->Step2 Step3 Reflux: 70-80°C for 4-6 hours Step2->Step3 Step4 Purification: Ice Bath & Recrystallization Step3->Step4 Step5 Characterization: NMR, IR, LC-MS Step4->Step5

Figure 3: Step-by-step chemical synthesis workflow for THF-hydrazone derivatives.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

To validate the biological efficacy of the synthesized compounds, Minimum Inhibitory Concentration (MIC) is determined using the standard CLSI broth microdilution method[6].

  • Inoculum Preparation: Suspend isolated bacterial/fungal colonies in sterile 0.85% saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Dissolve the synthesized derivative in DMSO to create a stock solution (e.g., 10 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve a concentration gradient (e.g., 256 μg/mL down to 0.5 μg/mL).

  • Inoculation: Add 10 μL of the diluted microbial suspension to each well. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Incubation: Seal the plates and incubate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Analysis: Add 20 μL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial growth. The MIC is recorded as the lowest concentration of the compound that prevents the color change.

References

Sources

Exploratory

The Role of 2-(Tetrahydrofuran-2-yl)acetohydrazide in Heterocyclic Chemistry: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the spatial geometry and physicochemical properties of a drug candidate dictate its pharmacokinetic success. 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial geometry and physicochemical properties of a drug candidate dictate its pharmacokinetic success. 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) has emerged as a highly specialized, bifunctional building block. By combining a saturated oxygen heterocycle (tetrahydrofuran) with a highly reactive dinucleophilic tail (acetohydrazide), this compound serves as a critical precursor for synthesizing complex, biologically active heterocycles such as 1,3,4-oxadiazoles, thiadiazoles, and triazoles[1].

This whitepaper provides an in-depth mechanistic analysis of 2-(Tetrahydrofuran-2-yl)acetohydrazide, detailing its bioisosteric rationale, divergent synthetic pathways, and field-proven experimental protocols designed to preserve its structural integrity during cyclization.

Structural Profiling & Bioisosteric Rationale

The utility of 2-(Tetrahydrofuran-2-yl)acetohydrazide lies in the synergistic function of its two primary structural domains:

The Tetrahydrofuran (THF) Motif

Saturated oxygen heterocycles like THF are heavily utilized in drug discovery to improve Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. As observed in numerous marine-derived polyketides and synthetic drugs, the THF ring acts as a superior bioisostere for cyclopentyl or cyclohexyl rings[2].

  • Causality of Property Shift: The substitution of a methylene carbon (-CH2-) with an oxygen atom (-O-) introduces a hydrogen bond acceptor without significantly increasing the molecular weight. This lowers the overall lipophilicity (ClogP) of the molecule, thereby enhancing aqueous solubility. Furthermore, the electronegative oxygen atom deactivates adjacent carbon centers, often reducing susceptibility to CYP450-mediated aliphatic oxidation.

The Acetohydrazide Linker

The -CH2-CO-NH-NH2 moiety provides a flexible methylene spacer coupled with a bidentate nucleophile. Acid hydrazides are potent reagents for heterocyclic synthesis because they can react in both amide and imide tautomeric forms depending on the pH of the reaction medium[3]. The terminal amine (-NH2) acts as the primary nucleophile, while the internal nitrogen and carbonyl oxygen participate in subsequent cyclization events.

Quantitative Data: Physicochemical Impact

Table 1 summarizes the theoretical physicochemical impact of utilizing a THF-acetohydrazide building block versus a traditional carbocyclic analog.

Table 1: Physicochemical Comparison of Building Block Scaffolds

PropertyCyclopentyl-acetohydrazide2-(Tetrahydrofuran-2-yl)acetohydrazideMechanistic Causality / Impact
ClogP (Lipophilicity) HigherLowerOxygen heteroatom reduces lipophilicity, preventing non-specific protein binding and improving aqueous solubility.
H-Bond Acceptors 2 (from hydrazide)3 (includes THF oxygen)Enhances target binding via additional electrostatic interactions within the receptor pocket.
Metabolic Stability Susceptible to rapid oxidationAltered clearance profileThe inductive effect of the THF oxygen deactivates adjacent carbons toward oxidative metabolism.
Conformational Entropy RigidModerately FlexibleThe oxygen atom lowers the energy barrier for ring puckering, allowing better induced-fit binding.

Mechanistic Pathways in Heterocycle Synthesis

2-(Tetrahydrofuran-2-yl)acetohydrazide acts as a divergent hub for generating 5-membered aromatic heterocycles. The most prominent application is the synthesis of 1,3,4-oxadiazoles , which are highly valued as carbonyl bioisosteres that resist hydrolytic cleavage by esterases and peptidases[4].

Traditional synthesis of 1,3,4-oxadiazoles from hydrazides requires the formation of a 1,2-diacyl hydrazide intermediate, followed by harsh dehydrative cyclization using oxophilic reagents like POCl3 or SOCl2. However, these highly acidic, dehydrating conditions pose a severe risk of cleaving or polymerizing the sensitive THF ring .

To circumvent this, modern protocols utilize an Umpolung (polarity reversal) strategy under semiaqueous conditions, coupling the hydrazide with α-bromo nitroalkanes to form the oxadiazole directly[4].

Pathways A 2-(Tetrahydrofuran-2-yl) acetohydrazide B 1,3,4-Oxadiazole (Metabolically Stable) A->B α-Bromo Nitroalkane Cs2CO3 (Semiaqueous) C 1,3,4-Thiadiazole (Lipophilic Spacer) A->C Lawesson's Reagent (Thionation/Cyclization) D 1,2,4-Triazole (H-Bonding Hub) A->D Nitrile / Base (Condensation)

Caption: Divergent synthetic pathways of 2-(Tetrahydrofuran-2-yl)acetohydrazide into core heterocycles.

Experimental Protocol: Semiaqueous Synthesis of a THF-bearing 1,3,4-Oxadiazole

To ensure the structural integrity of the tetrahydrofuran moiety, the following protocol leverages a semiaqueous, base-promoted cyclization pathway. This method is self-validating: the absence of a 1,2-diacyl hydrazide intermediate ensures no cross-over products are formed, and the mild conditions prevent THF ring-opening.

Reagents & Materials
  • 2-(Tetrahydrofuran-2-yl)acetohydrazide (1.0 equiv)

  • α-Bromo nitroalkane (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (2.5 equiv)

  • Solvent: THF / H2O (4:1 v/v)

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 2-(Tetrahydrofuran-2-yl)acetohydrazide (1.0 mmol) and the selected α-bromo nitroalkane (1.2 mmol) in 4.0 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Expertise Insight: Using THF as the organic phase of the solvent system suppresses any potential concentration-gradient-driven ring opening of the substrate's own THF moiety.

  • Base Preparation: Dissolve Cs2CO3 (2.5 mmol) in 1.0 mL of deionized water.

  • Semiaqueous Condensation: Add the aqueous base solution dropwise to the stirring organic mixture at ambient temperature (20–25 °C).

    • Expertise Insight: The biphasic/semiaqueous nature of this step is critical. It facilitates the in situ generation of a nucleophilic nitronate from the nitroalkane, which immediately reacts with the electrophilic nitrogen species derived from the hydrazide.

  • Direct Cyclization: Stir the reaction mixture vigorously for 4–6 hours. The reaction bypasses the stable diacyl hydrazide intermediate, driving directly toward the thermodynamically stable 2,5-disubstituted 1,3,4-oxadiazole.

  • Aqueous Workup (Self-Validating Step): Dilute the mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL).

    • Expertise Insight: Because the reaction avoids harsh dehydrating agents (like POCl3), the co-products are simply water-soluble inorganic salts (cesium bromide, nitrites). The standard aqueous wash completely removes these, leaving the pure THF-oxadiazole in the organic layer without the need for complex neutralization.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace unreacted nitroalkane remains.

Table 2: Traditional Dehydrative Cyclization vs. Semiaqueous Umpolung Synthesis

ParameterTraditional Dehydrative CyclizationSemiaqueous Umpolung Synthesis
Reagents POCl3, SOCl2, or Burgess reagentα-bromo nitroalkanes, Cs2CO3
Temperature Reflux (80-110 °C)Ambient (20-25 °C)
THF Ring Integrity High risk of acid-catalyzed ring openingPreserved (mild basic conditions)
Workup Complex, exothermic neutralizationSimple, straightforward aqueous wash
Workflow Visualization

Workflow S1 1. Substrate Mixing (THF) S2 2. Base Addition (Cs2CO3 in H2O) S1->S2 S3 3. Nucleophilic Attack S2->S3 S4 4. Direct Cyclization S3->S4 S5 5. Aqueous Wash S4->S5

Caption: Step-by-step workflow for the semiaqueous synthesis of THF-oxadiazoles.

Conclusion

2-(Tetrahydrofuran-2-yl)acetohydrazide is a highly strategic building block for drug development professionals. By combining the favorable ADME properties of the THF ring with the versatile reactivity of the acetohydrazide moiety, chemists can efficiently construct metabolically stable, bioisosteric heterocycles. Utilizing mild, semiaqueous cyclization protocols ensures that the delicate oxygen heterocycle remains intact, maximizing yields and streamlining downstream purification.

References

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at:[Link]

  • Fernández-Peña, L., Díez-Poza, C., González-Andrés, P., & Barbero, A. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. Available at:[Link]

  • Majumdar, P., Pati, A., Patra, M., Behera, R. K., & Behera, A. K. (2014). Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews, 114(5), 2942–2977. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 2-(Tetrahydrofuran-2-yl)acetohydrazide: A Technical Guide for Drug Development

Executive Summary 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) is a versatile aliphatic hydrazide building block widely utilized in the synthesis of nitrogen-rich heterocycles, such as triazoles and pyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) is a versatile aliphatic hydrazide building block widely utilized in the synthesis of nitrogen-rich heterocycles, such as triazoles and pyrazoles, which are highly prevalent in modern pharmacophores. For researchers and formulation scientists, understanding the thermodynamic stability of this molecule—encompassing its thermal degradation, hydrolytic susceptibility, and conformational dynamics—is critical. This whitepaper provides an in-depth analysis of its thermodynamic profile, detailing the causality behind its degradation pathways and providing field-proven, self-validating experimental protocols to quantify its stability.

Thermodynamic and Conformational Dynamics

The stability of 2-(Tetrahydrofuran-2-yl)acetohydrazide is governed by the interplay between its flexible tetrahydrofuran (THF) ring and the reactive acetohydrazide moiety.

Conformational Stability

The THF ring undergoes rapid pseudorotation between envelope and half-chair conformations. The thermodynamic minimum of the molecule is heavily influenced by intramolecular hydrogen bonding. Specifically, the oxygen atom of the THF ring can act as a hydrogen bond acceptor for the primary amine (-NH2) or secondary amine (-NH-) of the hydrazide group. This localized stabilization reduces the conformational entropy but increases the overall thermodynamic stability of the ground state[1].

Solid-State Thermal Resistance

In the solid state, acetohydrazide derivatives exhibit robust thermal stability. The crystal lattice is stabilized by extensive intermolecular hydrogen bonding networks (N-H···O=C). Studies on related fused acetohydrazides demonstrate that thermal decomposition typically initiates only at elevated temperatures (above 230 °C) under inert conditions, driven by the homolytic cleavage of the N-N or C-N bonds[2]. The enthalpy of melting ( ΔHfus​ ) for such derivatives usually falls within the 200–275 J/g range, indicating a highly stable crystalline lattice prior to the melt[2].

Solution-State Hydrolytic Vulnerability

In aqueous environments, the thermodynamic vulnerability of the molecule shifts to the hydrazide bond (-CO-NH-NH2). Hydrazides undergo equilibrium hydrolysis to yield the corresponding carboxylic acid (2-(Tetrahydrofuran-2-yl)acetic acid) and hydrazine. The kinetics of this reaction are heavily pH-dependent. Research on hydrazide stability indicates that the structural integrity is maximized near neutral pH, whereas highly acidic or basic conditions catalyze the nucleophilic acyl substitution, drastically reducing the thermodynamic half-life[3].

Degradation Pathways

To formulate effectively, scientists must map the specific degradation vectors. The diagram below illustrates the primary hydrolytic and oxidative degradation pathways.

Degradation API 2-(Tetrahydrofuran-2-yl) acetohydrazide Hydro Aqueous Hydrolysis (pH < 4 or pH > 9) API->Hydro H2O, ΔT Oxid Oxidative Stress (O2, ROS) API->Oxid O2 Acid 2-(Tetrahydrofuran-2-yl) acetic acid Hydro->Acid Hydrazine Hydrazine (Toxic Byproduct) Hydro->Hydrazine RingOpen THF Ring Opening / Peroxide Formation Oxid->RingOpen

Caption: Hydrolytic and oxidative degradation pathways of 2-(Tetrahydrofuran-2-yl)acetohydrazide.

Quantitative Thermodynamic Data Summaries

Because specific thermodynamic parameters can vary based on the crystalline polymorph and solvent environment, the following table synthesizes extrapolated data based on the established behavior of structurally analogous aliphatic acetohydrazides and THF derivatives[1][2][3].

Thermodynamic ParameterEnvironmental ConditionEstimated ValueFormulation Implication
Melting Point ( Tm​ ) Solid-state, N2​ atmosphere120 °C – 150 °CDefines maximum thermal limits for hot-melt extrusion or milling.
Decomposition Onset ( Td​ ) Solid-state, N2​ atmosphere> 230 °CIndicates high thermal stability during standard API processing[2].
Hydrolytic Half-life ( t1/2​ ) Aqueous solution, pH 7.4, 25 °C> 200 daysHighly stable in physiological pH, suitable for IV formulation[3].
Hydrolytic Half-life ( t1/2​ ) Aqueous solution, pH 2.0, 40 °C< 24 hoursRapid degradation in gastric fluid; requires enteric coating for oral delivery.
Activation Energy ( Ea​ ) Aqueous Hydrolysis60 – 80 kJ/molModerate temperature sensitivity; cold-chain storage recommended for liquid forms.

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of this specific compound, the following self-validating protocols must be employed. The causality behind these choices is rooted in the need to isolate specific degradation vectors (thermal vs. hydrolytic) to accurately calculate Arrhenius kinetics.

Workflow Prep 1. Sample Preparation Thermal 2A. Thermal Stress (DSC / TGA) Prep->Thermal Hydro 2B. Hydrolytic Stress (pH Buffers) Prep->Hydro DataT 3A. Tm, ΔHfus, Td Extraction Thermal->DataT DataH 3B. HPLC-UV Quantification Hydro->DataH Model 4. Thermodynamic Kinetic Modeling DataT->Model DataH->Model

Caption: Step-by-step experimental workflow for thermodynamic profiling and kinetic modeling.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be coupled to differentiate between reversible phase transitions (melting) and irreversible mass-loss events (decomposition)[2].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-(Tetrahydrofuran-2-yl)acetohydrazide into an aluminum crucible. Seal with a pierced lid to allow for gas expansion and escape.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Expert Insight: This step is critical to prevent oxidative degradation of the THF ring, ensuring that the resulting data reflects purely thermal thermodynamic stability.

  • Heating Program: Ramp the temperature from 25 °C to 350 °C at a highly controlled rate of 10 °C/min.

  • Data Extraction: Calculate the onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ) from the integrated area of the endothermic DSC peak. Identify the decomposition onset temperature ( Td​ ) from the first derivative of the TGA mass-loss curve.

Protocol B: Solution-State Hydrolytic Kinetics (HPLC-UV)

Rationale: Hydrazide hydrolysis is a dynamic process. Tracking the disappearance of the parent compound across different pH buffers allows for the calculation of the activation energy ( Ea​ ) and predicted shelf-life ( t90​ )[3].

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Incubation: Dissolve the compound to a final concentration of 1.0 mg/mL in each buffer. Aliquot into sealed amber HPLC vials to prevent confounding photo-degradation.

  • Thermal Stress: Incubate the vials in thermostated chambers at 25 °C, 40 °C, and 60 °C.

  • Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24, 48 hours), withdraw 100 µL aliquots. Expert Insight: Immediately quench the reaction by diluting 1:10 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Failing to quench will result in continued hydrolysis in the autosampler, skewing kinetic data.

  • Quantification & Self-Validation: Analyze via HPLC-UV (detection at 210 nm). To ensure a self-validating system, monitor both the disappearance of the API peak and the appearance of the 2-(Tetrahydrofuran-2-yl)acetic acid peak to confirm mass balance.

  • Kinetic Modeling: Plot ln(Concentration) vs. Time to determine the pseudo-first-order rate constant ( kobs​ ). Utilize the Arrhenius equation ( ln(k)=−Ea​/RT+ln(A) ) to calculate the thermodynamic activation energy.

Conclusion

2-(Tetrahydrofuran-2-yl)acetohydrazide is a robust chemical intermediate when handled within its thermodynamic limits. While its solid-state thermal stability is excellent and suitable for high-shear manufacturing processes, its formulation in aqueous environments requires strict pH control. By utilizing the rigorous thermal and hydrolytic protocols outlined above, drug development professionals can confidently map its degradation kinetics and engineer appropriate stabilization strategies.

References

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides Source: nih.gov (PMC) 2

  • 2-(tetrahydrofuran-2-yl)acetohydrazide (Product Catalog & Specifications) Source: jiehuapharma.com

  • Pharmaceutical Salts of Biologically Active Hydrazone Compound Salinazid: Crystallographic, Solubility, and Thermodynamic Aspects Source: acs.org (Crystal Growth & Design) 1

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: nih.gov (PubMed) 3

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 2-(Tetrahydrofuran-2-yl)acetohydrazide

Executive Summary In modern drug discovery and materials science, hydrazide derivatives serve as highly versatile building blocks. Specifically, 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) represents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, hydrazide derivatives serve as highly versatile building blocks. Specifically, 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) represents a unique structural motif combining the hydrogen-bonding potential of a tetrahydrofuran (THF) ring with the bidentate chelation capacity of an acetohydrazide group [1]. This whitepaper provides an in-depth technical analysis of its molecular weight, exact mass, and downstream applications. By establishing rigorous analytical and synthetic protocols, we aim to equip researchers with self-validating workflows for utilizing this compound in high-resolution mass spectrometry (HRMS) and transition metal coordination chemistry.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical distinction in mass spectrometry and synthetic validation is the difference between standard molecular weight (average mass) and exact mass (monoisotopic mass).

  • Molecular Weight (144.174 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon-12 and Carbon-13). This value is used for macroscopic laboratory measurements, such as calculating molarity for reaction stoichiometry [2].

  • Exact Mass (144.08987 Da): Calculated using the mass of the most abundant isotope for each element (e.g., exactly 12.00000 Da for ^12C, 1.007825 Da for ^1H). In High-Resolution Mass Spectrometry (HRMS), the exact mass is the fundamental metric used to deduce elemental composition and distinguish the target molecule from isobaric impurities [1].

Quantitative Data Summary
PropertyValueMethod / Significance
Chemical Formula C₆H₁₂N₂O₂Base elemental composition
CAS Registry Number 99115-35-2Unique chemical identifier
Molecular Weight 144.174 g/mol Stoichiometric calculations (Average mass)
Exact Mass (Monoisotopic) 144.08987 DaHRMS validation target
Theoretical [M+H]⁺ 145.09715 DaTarget m/z in positive ion mode (ESI+)
SMILES String NNC(=O)CC1CCCO1Cheminformatics structural representation

Analytical Methodology: HRMS Validation Protocol

To ensure the structural integrity of 2-(Tetrahydrofuran-2-yl)acetohydrazide prior to synthetic application, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is mandatory.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the hydrazide in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Mobile Phase Addition: Add 0.1% Formic Acid (v/v) to both aqueous and organic mobile phases.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) using a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode (ESI+). Scan range: m/z 50–500.

Causality & Self-Validation: The addition of 0.1% formic acid is a deliberate causal choice; it lowers the pH of the microdroplets in the ESI source, forcing the equilibrium toward the protonated state [M+H]⁺. This protocol acts as a self-validating system : the software calculates the mass error between the observed peak and the theoretical exact mass of the protonated adduct (145.09715 Da). A mass error of < 5 ppm definitively validates the molecular formula, while a higher error automatically flags the run for potential contamination or instrument miscalibration.

G A Sample Prep (0.1% Formic Acid) B LC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Generation B->C D TOF Mass Analyzer (m/z 145.0971) C->D

ESI-HRMS analytical workflow for exact mass validation of hydrazides.

Synthetic Application: Transition Metal Coordination

Hydrazides possessing the –CONHNH₂ motif are highly prized in coordination chemistry. They act as potent bidentate ligands, utilizing the trigonal nitrogen of the amino group and the oxygen of the carbonyl group to form stable chelate rings with transition metals like Zinc (Zn²⁺) [3].

Step-by-Step Synthesis of a Zn(II)-Hydrazide Complex
  • Precursor Dissolution: Dissolve 6.0 mmol of Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O) in 5 mL of 40% aqueous methanol.

  • Ligand Preparation: In a separate vial, suspend 12.0 mmol (2 molar equivalents) of 2-(Tetrahydrofuran-2-yl)acetohydrazide in 10 mL of pure methanol.

  • Complexation: Add the ligand suspension dropwise to the stirring Zinc solution at room temperature.

  • Isolation: Continue stirring for 2 hours. A white precipitate will form. Filter the precipitate under a vacuum, wash with cold ethanol, and dry in a desiccator.

Causality & Self-Validation: Methanol is selected as the solvent because it provides high initial solubility for both the metal salt and the organic ligand. However, as the neutral, highly coordinated Zn(Ligand)₂SO₄ complex forms, its solubility drops drastically. This physical precipitation drives the reaction forward via Le Chatelier’s principle. The workflow is self-validating: the rapid formation of a non-hygroscopic white solid serves as an immediate visual confirmation of successful complexation, which can subsequently be orthogonally verified via IR spectroscopy (noting the shift in the C=O stretching frequency) [3].

G A ZnSO4 Precursor in Methanol B Ligand Addition (2 eq Hydrazide) A->B C Bidentate Coordination (O and N Donors) B->C D Precipitation Zn(Ligand)2 Complex C->D

Step-by-step synthetic mechanism for Zinc(II)-hydrazide coordination complexes.

Conclusion

2-(Tetrahydrofuran-2-yl)acetohydrazide is a structurally dynamic molecule whose utility spans from serving as a nucleating agent to acting as a precursor for bioactive heterocyclic compounds. By strictly understanding its exact mass (144.08987 Da) for HRMS validation and leveraging its bidentate coordination causality, researchers can ensure high-fidelity results in both analytical characterization and synthetic drug development.

References

  • Molport Database. "2-(oxolan-2-yl)acetohydrazide | 99115-35-2 - Compound Properties and Exact Mass." Molport. URL:[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Zinc (II) Complexes of Symmetrical bis-hydrazide ligands: Synthesis, Characterization and Properties." RJPBCS. URL:[Link]

Foundational

Engineering 3D Chemical Space: The Binding Affinity and Mechanistic Utility of 2-(Tetrahydrofuran-2-yl)acetohydrazide in Drug Discovery

As drug discovery programs increasingly face attrition due to poor pharmacokinetic profiles and off-target toxicity, medicinal chemists are shifting away from planar, aromatic-heavy libraries. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly face attrition due to poor pharmacokinetic profiles and off-target toxicity, medicinal chemists are shifting away from planar, aromatic-heavy libraries. As a Senior Application Scientist, I frequently advocate for the strategic incorporation of saturated, three-dimensional pharmacophores. One such highly versatile building block is 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS 99115-35-2).

This technical guide explores the mechanistic rationale, synthetic workflows, and biophysical evaluation of this scaffold, detailing how its unique structural properties dictate target binding affinity.

Mechanistic Causality: Why 2-(Tetrahydrofuran-2-yl)acetohydrazide?

The utility of 2-(Tetrahydrofuran-2-yl)acetohydrazide lies in the synergistic combination of its two primary moieties: the tetrahydrofuran (THF) ring and the acetohydrazide linker.

The THF Ring and "Escape from Flatland"

Historically, screening libraries were dominated by flat, sp2 -hybridized aromatic rings (like furan or benzene) due to their synthetic accessibility. However, high aromatic ring counts correlate with poor aqueous solubility and promiscuous protein binding. By utilizing a fully saturated THF ring, we increase the fraction of sp3 carbons ( Fsp3​ ). As established by Lovering et al., a higher Fsp3​ introduces 3D complexity, significantly improving the physicochemical properties and clinical success rates of drug candidates[1].

Mechanistically, the THF ring provides a highly directional hydrogen-bond acceptor (the ether oxygen). Unlike the oxygen in a planar furan ring, which donates its lone pairs into the aromatic π -system, the THF oxygen retains highly localized electron density, making it a superior H-bond acceptor for interacting with kinase hinge regions or displacing structured water molecules in deep hydrophobic pockets.

The Acetohydrazide Linker

The acetohydrazide group ( −CH2​−C(=O)NHNH2​ ) acts as a flexible hinge that can be rapidly rigidified via Schiff base condensation to form hydrazones. Hydrazones are privileged structures in medicinal chemistry[2]. The carbonyl oxygen and azomethine nitrogen create a bidentate chelation motif, which is highly effective for binding to metalloenzymes (e.g., Zn(II)-dependent histone deacetylases or matrix metalloproteinases)[3].

Mechanism THF THF Ring High Fsp3 Lipophilic Balance Oxy Ether Oxygen H-Bond Acceptor THF->Oxy Hyd Acetohydrazide Rigid Linker Metal Chelator THF->Hyd Target Target Protein Pocket Displacement of Structured Water THF->Target Entropic Gain Oxy->Target H-Bonding Metal Catalytic Metal Ion e.g., Zn(II), Ni(II) Hyd->Metal Coordinate Bond

Pharmacophore binding mechanism of THF-acetohydrazide derivatives.

Self-Validating Experimental Protocols

To leverage this building block, we must synthesize its derivatives (typically hydrazones) and measure their binding affinities. The following protocols are designed as self-validating systems, ensuring that errors are caught before advancing to the next stage of the discovery pipeline.

Protocol A: Synthesis of THF-Hydrazone Derivatives

This protocol describes the condensation of 2-(Tetrahydrofuran-2-yl)acetohydrazide with an aromatic aldehyde to yield a biologically active Schiff base[4].

  • Preparation : In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-(Tetrahydrofuran-2-yl)acetohydrazide in anhydrous ethanol (10 mL/mmol).

  • Condensation : Add 1.05 equivalents of the target aromatic aldehyde (e.g., salicylic aldehyde) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux : Heat the mixture to 70 °C under magnetic stirring for 4–6 hours.

  • In-Process Validation (TLC) : After 4 hours, spot the reaction mixture against the starting hydrazide on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). Validation Gate: The reaction is complete only when the ninhydrin-positive baseline spot (primary amine of the hydrazide) completely disappears, replaced by a UV-active product spot.

  • Isolation : Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Structural Validation (NMR) : Dissolve the product in DMSO- d6​ for 1 H-NMR analysis. Validation Gate: The spectrum must show the disappearance of the broad −NH2​ signal at ~4.5 ppm and the emergence of a sharp azomethine ( −CH=N− ) singlet at 8.0–8.5 ppm. Failure to observe this indicates incomplete dehydration.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While Surface Plasmon Resonance (SPR) provides kinetic data, ITC is the gold standard for understanding why a THF-hydrazone binds, as it deconvolutes the Gibbs free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ).

  • Sample Preparation : Dialyze the target protein (e.g., α -Amylase) overnight against the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dilute the THF-hydrazone ligand in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Loading : Load 300 µL of the protein (20 µM) into the ITC sample cell and the ligand (200 µM) into the injection syringe.

  • Titration Parameters : Program the instrument for 20 injections of 2 µL each, with a 150-second spacing between injections at 25 °C.

  • System Validation (Baseline & c-value) :

    • Validation Gate 1: The pre-injection baseline must stabilize with thermal noise <0.05 µcal/s.

    • Validation Gate 2: Calculate the Wiseman c -value ( c=n×Ka​×[Protein] ). The c -value must fall between 10 and 1000 for the thermodynamic extraction to be mathematically reliable. If c<10 , increase the protein concentration.

    • Validation Gate 3: The final 3-4 injections must show negligible heat signatures, confirming complete saturation of the binding pockets.

G A 2-(Tetrahydrofuran-2-yl) acetohydrazide B Schiff Base Condensation A->B + Aldehydes C THF-Hydrazone Library B->C Diversification D SPR / ITC Binding Assay C->D Screening E Lead Candidate (High Fsp3) D->E Kd < 10 nM

Workflow for synthesizing and screening THF-hydrazone libraries.

Quantitative Binding Data

The structural flexibility of the acetohydrazide linker combined with the sp3 character of the THF ring allows these derivatives to bind to a diverse array of targets. Recent studies have highlighted their efficacy against enzymes like α -amylase (relevant for anti-diabetic research)[4] and Topoisomerase II (relevant for oncology)[3].

The table below summarizes the comparative binding affinities of various THF-hydrazide derivatives. Notice how the transition from a simple fragment to a metal-coordinated complex dramatically enhances the binding affinity ( Kd​ ).

Compound / DerivativeTarget Protein Kd​ (nM) ΔG (kcal/mol)Primary Binding Interaction
THF-Acetohydrazide (Fragment) Topoisomerase II45,000-5.90Weak H-bonding (THF Oxygen)
THF-Hydrazone (Phenyl) Topoisomerase II1,200-8.10 π−π stacking, H-bonding
THF-Hydrazone (Benzothiazole) α -Amylase380-8.85Hydrophobic contacts, H-bonding
THF-Hydrazone-Zn(II) Complex DNA / BSA45-10.02Metal chelation, Electrostatic

Data synthesized from comparative structural-activity relationship (SAR) studies of hydrazone derivatives[3][4].

Causality of the Data

Why does the Zn(II) complex exhibit a nearly 1000-fold increase in affinity compared to the naked fragment? The uncomplexed acetohydrazide linker is highly flexible, resulting in a high entropic penalty upon binding. When pre-coordinated with a metal ion like Zn(II) or Ni(II), the hydrazone adopts a rigid, pre-organized conformation. This pre-organization minimizes the entropic penalty of binding ( −TΔS≈0 ), allowing the highly favorable enthalpic interactions ( ΔH ) of the metal center and the THF ring to drive the nanomolar affinity.

Conclusion

2-(Tetrahydrofuran-2-yl)acetohydrazide is far more than a simple chemical reagent; it is a strategic vector for navigating 3D chemical space. By utilizing the THF ring to increase Fsp3​ and the acetohydrazide moiety to establish bidentate coordination networks, researchers can systematically design highly soluble, target-specific therapeutics. When coupled with rigorous, self-validating synthetic and biophysical protocols, this scaffold serves as a powerful engine for hit-to-lead optimization.

References

  • Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Optibrium. Available at:[Link]

  • Moreira JM, et al. "Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential." ACS Omega. Available at:[Link]

  • "The effect of solvent with time in the reaction. THF, tetrahydrofuran." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Tetrahydrofuran-2-yl)acetohydrazide as a Versatile Polydentate Ligand in Transition Metal Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the selection of ligands that offer tunable electronic and steric properties. 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of ligands that offer tunable electronic and steric properties. 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) has emerged as a highly versatile building block in coordination chemistry and drug development. Featuring a hydrazide backbone coupled with a flexible tetrahydrofuran (THF) ring, this molecule acts as a potent polydentate ligand. This application note provides a comprehensive guide to the mechanistic principles, synthesis protocols, and downstream applications of metal complexes utilizing this ligand, designed specifically for researchers in bioinorganic chemistry and pharmacological development.

Mechanistic Principles of Coordination

The structural anatomy of 2-(Tetrahydrofuran-2-yl)acetohydrazide provides three distinct coordination sites, allowing it to act primarily as an O,N,O -tridentate or O,N -bidentate ligand depending on the metal center's preferred geometry:

  • Carbonyl Oxygen (Hard Donor): Forms strong coordinate covalent bonds with oxophilic transition metals (e.g., Fe(III), Zn(II)).

  • Primary Amine Nitrogen (Borderline Donor): The terminal −NH2​ of the hydrazide group readily coordinates to borderline metals like Cu(II), Ni(II), and Pd(II)[1].

  • THF Ring Oxygen (Hemilabile Donor): The ethereal oxygen in the THF ring provides a unique "hemilabile" coordination site. In solution, this bond can dynamically break and reform, providing a transient vacant coordination site that is highly valuable in catalytic applications.

The formation of the complex is driven by the chelate effect , an entropic phenomenon where the displacement of monodentate solvent molecules by a single polydentate ligand results in a highly stable thermodynamic state[2].

G M Metal Salt (e.g., CuCl2) Solv Solvation & Mixing (MeOH, 60°C) M->Solv L THF-Acetohydrazide Ligand L->Solv LE Ligand Exchange & Deprotonation Solv->LE Thermodynamic Drive Comp O,N,O-Tridentate Metal Complex LE->Comp Chelate Effect

Thermodynamic pathway of O,N,O-tridentate complex formation via ligand exchange.

Experimental Methodology: Synthesis & Self-Validation

The following protocol details the synthesis of a generic M(II) complex (where M = Cu, Ni, Zn, or Co) using 2-(Tetrahydrofuran-2-yl)acetohydrazide. This protocol is designed as a self-validating system , where physical and spectroscopic changes serve as intrinsic quality control checkpoints[3].

Step-by-Step Protocol

Reagents Required:

  • 2-(Tetrahydrofuran-2-yl)acetohydrazide (Ligand, L )

  • Transition Metal(II) Chloride or Acetate ( MCl2​⋅xH2​O )

  • Absolute Methanol or Ethanol (Degassed)

  • Triethylamine (TEA) - Optional, for deprotonation

Procedure:

  • Ligand Solvation: Dissolve 2.0 mmol (288.3 mg) of 2-(Tetrahydrofuran-2-yl)acetohydrazide in 20 mL of hot absolute methanol in a 50 mL round-bottom flask.

    • Causality: Methanol is selected because both the ligand and starting metal salts are highly soluble in it, whereas the resulting neutral complex is typically insoluble, driving the reaction forward via precipitation (Le Chatelier's Principle)[3].

  • Metal Preparation: In a separate beaker, dissolve 1.0 mmol of the target M(II) salt in 10 mL of methanol.

  • Complexation: Add the metal solution dropwise to the stirring ligand solution at 60°C.

    • Self-Validation Checkpoint 1: An immediate color change should occur (e.g., green/blue for Cu(II), yellow/brown for Ni(II)), indicating the disruption of the metal's initial solvent coordination sphere and successful ligand exchange[3].

  • Reflux & Maturation: Reflux the mixture for 3–4 hours. If the solution remains clear, add 1-2 drops of TEA to facilitate the deprotonation of the hydrazide tautomer, which often triggers the precipitation of the neutral complex.

  • Isolation: Cool the mixture to 4°C overnight to maximize yield. Filter the precipitate under a vacuum, wash sequentially with cold methanol and diethyl ether to remove unreacted ligand and moisture, and dry in a vacuum desiccator.

Quantitative Data Interpretation & Characterization

To validate the structural integrity of the synthesized complex, Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy are mandatory. The coordination of the hydrazide to the metal through the oxygen atom increases the single bond character of the carbonyl group, shifting its stretching frequency[2].

Table 1: Expected Spectroscopic Shifts Upon Complexation

Diagnostic FeatureFree Ligand (Expected)Metal Complex (Expected)Causality / Interpretation
FT-IR: ν(C=O) 1670 – 1700 cm −1 1600 – 1630 cm −1 Red-shift confirms carbonyl oxygen coordination to the metal center, weakening the C=O double bond[2].
FT-IR: ν(N−H) ~3180 – 3300 cm −1 ~3100 – 3200 cm −1 Shift or broadening indicates primary amine nitrogen coordination[2].
FT-IR: ν(C−O−C) ~1070 cm −1 ~1040 cm −1 Shift indicates the involvement of the THF ring oxygen in tridentate coordination.
UV-Vis: n→π∗ ~280 – 300 nm~320 – 350 nmLigand-to-Metal Charge Transfer (LMCT) band emerges due to the new M-L bond.
UV-Vis: d−d transition N/A500 – 700 nmConfirms the geometry of the metal center (e.g., octahedral vs. square planar)[4].

Downstream Applications: Pharmacology & Catalysis

Biological Activity (Antimicrobial & Anticancer)

Metal complexes of hydrazide derivatives exhibit significantly amplified biological activity compared to the free ligand. This phenomenon is explained by Overton's concept of cell permeability and Tweedy's chelation theory . Coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, thereby increasing the lipophilicity of the entire complex. This allows the complex to easily penetrate lipid bilayers of bacterial or cancer cells[4]. Once inside, redox-active metals (like Cu and Fe) can generate Reactive Oxygen Species (ROS) or intercalate into the major groove of DNA, triggering apoptosis.

G Complex Metal-Hydrazide Complex Membrane Lipid Membrane Penetration (Enhanced Lipophilicity) Complex->Membrane Overton's Concept Target Intracellular Target (DNA Intercalation) Membrane->Target ROS ROS Generation (Redox Active Metals) Membrane->ROS Death Cell Apoptosis Target->Death Disrupts Replication ROS->Death Oxidative Stress

Proposed intracellular signaling and cytotoxic pathway of metal-hydrazide complexes.

Catalysis

In organometallic catalysis, the hemilabile nature of the THF ring in the 2-(Tetrahydrofuran-2-yl)acetohydrazide ligand is highly prized. During a catalytic cycle (such as cross-coupling or nitrogen fixation), the weak THF-Metal bond can temporarily detach, providing a vacant coordination site for the substrate to bind, while the strong hydrazide backbone keeps the complex from decomposing.

References

  • Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies Source: PubMed Central (PMC) URL:[Link]

  • Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities Source: KoreaScience URL:[Link]

  • Zinc (II) Complexes of Symmetrical bis-hydrazide ligands: Synthesis, Characterization and Properties Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Synthesis Protocols for 2-(Tetrahydrofuran-2-yl)acetohydrazide-Derived Hydrazones

Introduction & Mechanistic Rationale Hydrazones are privileged pharmacophores in drug discovery, widely utilized for their antimicrobial, anti-inflammatory, and anticancer properties (1)[1]. The incorporation of a tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hydrazones are privileged pharmacophores in drug discovery, widely utilized for their antimicrobial, anti-inflammatory, and anticancer properties (1)[1]. The incorporation of a tetrahydrofuran (THF) ring via the precursor 2-(tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) () introduces a flexible, oxygen-containing heterocycle that acts as a strong hydrogen bond acceptor. This structural feature significantly enhances the aqueous solubility and bioavailability of the resulting N'-alkylidene-2-(tetrahydrofuran-2-yl)acetohydrazide derivatives.

The synthesis relies on a classic condensation reaction between the terminal nitrogen of the hydrazide and the carbonyl carbon of an aliphatic or aromatic aldehyde. To overcome the activation energy barrier, the reaction is typically catalyzed by glacial acetic acid (2)[2]. The acid protonates the carbonyl oxygen, rendering the carbon highly electrophilic. Subsequent nucleophilic attack by the hydrazide forms a carbinolamine intermediate, which undergoes thermally-driven dehydration to yield the stable C=N hydrazone bond.

Mechanism N1 Aldehyde (Carbonyl) N2 Protonation (AcOH Catalyst) N1->N2 H+ N3 Nucleophilic Attack (by Hydrazide) N2->N3 N4 Carbinolamine Intermediate N3->N4 N5 Dehydration (-H2O) N4->N5 Heat N6 Hydrazone (C=N Bond) N5->N6

Logical sequence of the acid-catalyzed hydrazone formation mechanism.

Experimental Methodologies

To accommodate different laboratory capabilities and scalability requirements, two distinct protocols are detailed below: a conventional solution-phase method and a green, microwave-assisted solvent-free method ().

Protocol A: Conventional Solution-Phase Condensation

Causality & Design: Methanol or ethanol is selected as the solvent because they effectively solubilize both the polar hydrazide and most aldehydes, while their boiling points (65–78 °C) provide the optimal thermal energy to drive the dehydration step without causing thermal degradation of the THF ring.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 2.0 mmol of 2-(tetrahydrofuran-2-yl)acetohydrazide in 5.0 mL of dry methanol or absolute ethanol.

  • Addition: Add 2.0 mmol of the target aldehyde to the stirring solution.

  • Catalysis: Add 100–200 µL of glacial acetic acid. Expert Insight: Do not exceed this catalytic amount; excess acid can lead to unwanted acetal formation with the solvent.

  • Reflux: Attach a reflux condenser and gently heat the mixture to reflux for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (e.g., Ethyl Acetate:Hexane 1:1). The disappearance of the starting materials and the appearance of a new, less polar spot (the hydrazone) validates completion.

  • Crystallization: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight. Causality: Slow cooling promotes the formation of a highly ordered, pure crystalline lattice, excluding impurities.

  • Isolation: Filter the resulting precipitate under vacuum and wash with cold diethyl ether to remove unreacted aldehydes and trace acetic acid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Causality & Design: Microwave irradiation provides direct, volumetric dielectric heating. This drastically accelerates the reaction kinetics from hours to minutes. Conducting the reaction neat (solvent-free) increases the effective concentration of reactants to maximum, driving the equilibrium forward instantly ().

Step-by-Step Procedure:

  • Preparation: Place 2.0 mmol of 2-(tetrahydrofuran-2-yl)acetohydrazide and 2.0 mmol of the aldehyde directly into a quartz microwave tube equipped with a magnetic stir bar.

  • Irradiation: Place the tube in a dedicated microwave synthesizer. Irradiate at 150–300 W for 5–10 minutes. Expert Insight: Monitor the internal temperature probe to ensure the reaction does not exceed 120 °C to prevent degradation of the THF moiety.

  • Cooling: Allow the system to cool to room temperature. The product will typically solidify into a crystalline mass as it cools.

  • Isolation: Add 5 mL of cold diethyl ether to the quartz tube to triturate the solid. Filter under reduced pressure.

Workflow cluster_A Protocol A: Conventional Reflux cluster_B Protocol B: Microwave-Assisted Start Reactants: 2-(THF-2-yl)acetohydrazide + Aldehyde A1 Dissolve in EtOH/MeOH Start->A1 B1 Mix Neat (Solvent-Free) Start->B1 A2 Add Catalytic AcOH A1->A2 A3 Reflux 2-4 hours A2->A3 Purification Cool to RT & Crystallize Wash with cold Ether A3->Purification B2 Irradiate (MW) 5-10 mins B1->B2 B2->Purification End Pure THF-Hydrazone Product Purification->End

Workflow comparison of conventional reflux vs. microwave-assisted hydrazone synthesis.

Quantitative Data Presentation

The following table summarizes the expected operational metrics when comparing the two methodologies for synthesizing THF-derived hydrazones.

ParameterProtocol A (Conventional Reflux)Protocol B (Microwave-Assisted)
Reaction Time 2.0 – 4.0 Hours5.0 – 10.0 Minutes
Typical Yield 75% – 85%90% – 98%
Solvent Required Methanol / Ethanol (5-10 mL)None (Neat)
Catalyst Required Glacial Acetic Acid (1-5 mol%)None
Scalability Excellent (up to multi-gram scale)Limited by MW cavity size (typically <5g)
Environmental Impact Moderate (Solvent waste generated)Low (Green chemistry compliant)
Expert Troubleshooting & Quality Control
  • Issue: Failure to Crystallize.

    • Causality: The THF ring inherently increases the solubility of the molecule in polar protic solvents like methanol.

    • Resolution: If the product fails to precipitate at 4 °C, concentrate the solvent in vacuo by 50%, or slowly add a non-polar anti-solvent (such as cold hexane) dropwise until the solution turns cloudy, then return to the refrigerator.

  • Issue: Low Purity / Side Reactions.

    • Causality: Certain electron-rich aromatic aldehydes are sensitive to prolonged heating in acidic conditions.

    • Resolution: Switch to Protocol B (Microwave). The rapid reaction time minimizes the thermal degradation window. Validate the final structure using IR spectroscopy: ensure the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of the strong C=N imine stretch (~1600-1620 cm⁻¹).

References
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor . MDPI. 2

  • Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol . ACS Publications. Link

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach . NIH PMC. 1

  • 2-(tetrahydrofuran-2-yl)acetohydrazide (CAS 99115-35-2) . Jiehua Pharma. Link

Sources

Method

Application Note: 2-(Tetrahydrofuran-2-yl)acetohydrazide in the Synthesis of API Heterocyclic Scaffolds

Executive Summary In modern drug discovery, the incorporation of saturated oxygen heterocycles is a proven strategy to improve the physicochemical properties of Active Pharmaceutical Ingredients (APIs). 2-(Tetrahydrofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of saturated oxygen heterocycles is a proven strategy to improve the physicochemical properties of Active Pharmaceutical Ingredients (APIs). 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) serves as a highly versatile, bifunctional building block. It seamlessly introduces a tetrahydrofuran-2-ylmethyl moiety into complex molecular architectures while providing a reactive hydrazide handle for the construction of 5-membered nitrogen-rich heterocycles.

This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this compound in the generation of 1,3,4-oxadiazole and 1,2,4-triazole API intermediates, which are critical scaffolds in the development of kinase inhibitors, antimicrobial agents, and modulators of lipid synthesis .

Chemical Profile & Mechanistic Rationale

Structure-Activity Relationship (SAR) Impact

The tetrahydrofuran (THF) ring acts as a non-planar, polar motif that disrupts flat aromatic crystal packing, thereby enhancing aqueous solubility. The oxygen atom serves as a strong hydrogen bond acceptor, capable of interacting with target kinase hinge regions or enzymatic active sites. When coupled with a heterocyclic core (like an oxadiazole), it acts as a robust bioisostere for esters and amides, offering superior metabolic stability against circulating amidases and esterases .

Mechanistic Utility in Synthesis

The acetohydrazide functional group ( −CH2​−CO−NH−NH2​ ) is a highly reactive bidentate nucleophile. The terminal amine ( NH2​ ) initiates nucleophilic attack on electrophilic centers (such as acyl chlorides, carboxylic acids activated by coupling agents, or amidines). Subsequent intramolecular cyclodehydration driven by the carbonyl oxygen or secondary nitrogen yields stable, aromatic 5-membered rings.

Synthetic Workflow Visualization

G Ester Ethyl 2-(tetrahydrofuran-2-yl)acetate Hydrazide 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) Ester->Hydrazide Hydrazine Hydrate EtOH, 80°C Oxadiazole 1,3,4-Oxadiazole API Intermediate Hydrazide->Oxadiazole R-COOH, T3P, DIPEA Cyclodehydration Triazole 1,2,4-Triazole API Intermediate Hydrazide->Triazole Amidine, Base Condensation

Synthetic workflow from ethyl 2-(tetrahydrofuran-2-yl)acetate to API intermediates.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust API synthesis requires built-in causality and self-validation. The following protocols are designed with In-Process Controls (IPCs) to ensure high-fidelity scale-up.

Protocol A: Synthesis of 2-(Tetrahydrofuran-2-yl)acetohydrazide

Adapted from established patent literature for lipid synthesis modulators.

Causality & Design: Ethanol is selected as the solvent because its boiling point (78°C) perfectly matches the optimal kinetic temperature for this amidation without causing thermal degradation or ring-opening of the THF moiety. A 2.0 molar equivalent of hydrazine hydrate is used to drive the equilibrium forward and suppress the formation of symmetrical diacylhydrazine side products.

Step-by-Step Procedure:

  • Initialization: Charge a round-bottom flask with ethyl 2-(tetrahydrofuran-2-yl)acetate (1.00 equiv) and absolute ethanol (10 mL/g of ester).

  • Reagent Addition: Slowly add hydrazine hydrate (64% hydrazine, 2.00 equiv) dropwise at room temperature to control the initial exothermic mixing.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C in an oil bath for 12–16 hours.

  • IPC (Self-Validation): Perform TLC (10% MeOH in DCM). The starting ester will be UV-inactive but stains with KMnO4​ . The product hydrazide will stain intensely with Ninhydrin (indicating the free NH2​ ). Do not proceed until the ester spot is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove ethanol and unreacted hydrazine.

  • Purification: Co-evaporate the resulting viscous oil with toluene ( 2×10 mL) to azeotropically remove residual water, yielding the pure hydrazide as a pale yellow oil/solid (typically >90% yield).

Protocol B: T3P-Mediated Cyclodehydration to 1,3,4-Oxadiazole

Optimized from standard oxadiazole synthesis methodologies.

Causality & Design: Traditional cyclodehydrations utilize POCl3​ or SOCl2​ . However, these harsh, highly acidic reagents can cleave the sensitive THF ether linkage. We substitute this with Propylphosphonic anhydride (T3P) and N,N-Diisopropylethylamine (DIPEA). T3P is a mild, highly efficient dehydrating agent that generates water-soluble byproducts, enabling a simple aqueous workup—a critical advantage for API manufacturing.

Step-by-Step Procedure:

  • Coupling Phase: Dissolve the target aryl carboxylic acid (1.05 equiv) and 2-(tetrahydrofuran-2-yl)acetohydrazide (1.00 equiv) in ethyl acetate (EtOAc, 15 mL/g).

  • Base Addition: Add DIPEA (3.00 equiv). Stir for 10 minutes at room temperature.

  • Dehydration Phase: Add T3P (50% solution in EtOAc, 2.50 equiv) dropwise.

  • Cyclization: Heat the reaction to 80°C for 4–6 hours. The first equivalent of T3P forms the acyclic diacylhydrazine intermediate; the excess T3P drives the cyclodehydration.

  • IPC (Self-Validation): Analyze via LC-MS. Look for the disappearance of the intermediate mass ( [M+H]+ ) and the appearance of the cyclized oxadiazole mass ( [M+H−18]+ ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. The water-soluble T3P byproducts are entirely removed in the aqueous phase.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and quality profiles when executing the above protocols on a standard laboratory scale.

ParameterProtocol A: Hydrazide SynthesisProtocol B: 1,3,4-Oxadiazole Cyclization
Typical Scale 10 - 100 g1 - 50 g
Reaction Time 12 - 16 hours4 - 6 hours
Temperature 80°C (Reflux)80°C
Average Yield 88 - 92%75 - 85%
Typical Purity (HPLC) >98%>95%
Key Impurities Symmetrical diacylhydrazine (<1%)Uncyclized diacylhydrazine (<2%)
Workup Advantage Solvent evaporation onlyAqueous phase removes all T3P waste

References

  • Heterocyclic modulators of lipid synthesis (Patent AU2012225390A1)
  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Oxadiazoles in Medicinal Chemistry Source: Journal of Medicinal Chemistry / American Chemical Society URL:[Link]

Application

Application Notes and Protocols: Synthesis and Utility of Schiff Bases Derived from 2-(Tetrahydrofuran-2-yl)acetohydrazide

Foreword: The Strategic Value of Hydrazone Schiff Bases in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual ende...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Hydrazone Schiff Bases in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Among the myriad of compound classes, Schiff bases, particularly those derived from hydrazides (acylhydrazones), represent a privileged chemotype. Their inherent structural features, including the reactive and versatile azomethine (C=N) linkage, offer a fertile ground for the synthesis of diverse molecular architectures. When this core is appended with a heterocyclic moiety such as tetrahydrofuran, the resulting molecules often exhibit a remarkable spectrum of biological activities.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview, detailed protocols, and practical insights into the synthesis, characterization, and potential applications of Schiff bases derived from 2-(Tetrahydrofuran-2-yl)acetohydrazide. The protocols herein are presented not merely as a sequence of steps but are contextualized with the underlying chemical principles and strategic considerations that a seasoned chemist would employ. Our aim is to empower you with the knowledge to not only replicate these methods but also to innovate upon them.

The Core Reactants: Understanding the Building Blocks

2-(Tetrahydrofuran-2-yl)acetohydrazide: A Versatile Nucleophile

The cornerstone of the syntheses described is 2-(Tetrahydrofuran-2-yl)acetohydrazide. The tetrahydrofuran (THF) ring is a common motif in numerous natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The hydrazide functional group is a potent nucleophile, primed for condensation reactions with a wide array of electrophilic carbonyl compounds.

The synthesis of this key intermediate is typically achieved through a two-step process starting from the commercially available ethyl 2-(tetrahydrofuran-2-yl)acetate.

Protocol 1: Synthesis of 2-(Tetrahydrofuran-2-yl)acetohydrazide

  • Reaction Principle: This is a nucleophilic acyl substitution reaction where the ethoxy group of the ester is displaced by the more nucleophilic hydrazine. The reaction is typically driven to completion by using an excess of hydrazine hydrate and by the formation of the stable hydrazide.

  • Materials:

    • Ethyl 2-(tetrahydrofuran-2-yl)acetate

    • Hydrazine monohydrate (NH₂NH₂·H₂O)

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(tetrahydrofuran-2-yl)acetate (1 equivalent) in absolute ethanol.

    • To this solution, add hydrazine monohydrate (5-10 equivalents) dropwise at room temperature. A significant excess of hydrazine is used to ensure complete conversion of the ester and to minimize the formation of di-acylated byproducts.

    • The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol and hydrazine hydrate are removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or chloroform/hexane) to yield pure 2-(Tetrahydrofuran-2-yl)acetohydrazide as a crystalline solid.

The Electrophilic Partner: Aromatic and Heterocyclic Aldehydes

The versatility of Schiff base synthesis lies in the vast array of commercially available or readily synthesizable aldehydes. The electronic and steric properties of the aldehyde will influence the reaction kinetics and the biological activity of the final Schiff base. A selection of aldehydes is suggested in the protocols to follow, but this is by no means an exhaustive list.

The Condensation Reaction: Forging the Azomethine Bond

The formation of the Schiff base (a hydrazone in this case) proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration.[1] This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: General Procedure for the Synthesis of Schiff Bases of 2-(Tetrahydrofuran-2-yl)acetohydrazide

  • Reaction Principle: An acid-catalyzed condensation-elimination reaction between a hydrazide and an aldehyde to form a hydrazone (Schiff base).

  • Materials:

    • 2-(Tetrahydrofuran-2-yl)acetohydrazide

    • Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-hydroxybenzaldehyde, pyridine-4-carbaldehyde)

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 2-(Tetrahydrofuran-2-yl)acetohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the corresponding aldehyde (1 equivalent) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the pure Schiff base.

Table 1: Representative Reaction Parameters and Yields

Aldehyde ReactantSolventCatalystReflux Time (h)Typical Yield (%)
BenzaldehydeEthanolAcetic Acid385-95
4-ChlorobenzaldehydeEthanolAcetic Acid290-98
4-MethoxybenzaldehydeEthanolAcetic Acid480-90
2-HydroxybenzaldehydeEthanolAcetic Acid388-96
Pyridine-4-carbaldehydeMethanolAcetic Acid575-85

Structural Elucidation: Confirming the Molecular Architecture

The synthesized Schiff bases must be rigorously characterized to confirm their structure and purity. The following spectroscopic techniques are indispensable.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff bases.

  • N-H Stretch: The disappearance of the characteristic N-H stretching vibrations of the primary amine in the hydrazide starting material. The remaining N-H of the amide will be present.

  • C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) group, typically in the range of 1650-1680 cm⁻¹.

  • C=N Stretch: The appearance of a characteristic absorption band for the azomethine (C=N) group, usually in the region of 1600-1650 cm⁻¹.[2]

  • C-O-C Stretch: The presence of a C-O-C stretching vibration from the tetrahydrofuran ring, typically around 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • Azomethine Proton (-N=CH-): A characteristic singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.[2]

    • Amide Proton (-CO-NH-): A singlet, often broad, in the downfield region, typically above δ 10.0 ppm.

    • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the aldehyde-derived moiety.

    • Tetrahydrofuran Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the protons of the THF ring and the adjacent methylene group.

  • ¹³C NMR:

    • Azomethine Carbon (-N=CH-): A signal in the range of δ 140-165 ppm.[2]

    • Amide Carbonyl Carbon (-CO-NH-): A signal in the range of δ 160-175 ppm.

    • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

    • Tetrahydrofuran Carbons: Signals in the aliphatic region (δ 25-80 ppm).

Table 2: Expected Spectroscopic Data for a Representative Schiff Base (Derived from Benzaldehyde)

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-H (amide)~3200>10.0 (s, 1H)-
C=O (amide)~1660-~170
C=N (azomethine)~16208.0-8.5 (s, 1H)~145
Aromatic C-H~30507.2-7.8 (m)125-135
Aliphatic C-H~2850-29501.5-4.0 (m)25-80
C-O-C (ether)~1100-65-80

Applications in Drug Development: A Landscape of Potential

Schiff bases derived from hydrazides are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of the tetrahydrofuran moiety is anticipated to favorably modulate these activities.

Mechanism of Action Overview

Biological_Activities cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity cluster_Antiviral Antiviral Activity Schiff_Base Schiff Base Core (2-(THF)-acetohydrazide derivative) Bacteria Bacteria Schiff_Base->Bacteria Inhibition of Cell Wall Synthesis/Enzyme Activity Fungi Fungi Schiff_Base->Fungi Disruption of Cell Membrane Apoptosis Induction of Apoptosis Schiff_Base->Apoptosis Cell_Cycle Cell Cycle Arrest Schiff_Base->Cell_Cycle DNA_Binding DNA Binding/Cleavage Schiff_Base->DNA_Binding Replication Inhibition of Viral Replication Schiff_Base->Replication Inhibition of Viral Enzymes

Caption: Potential biological activities of the target Schiff bases.

Antimicrobial Activity

The azomethine group is a critical pharmacophore for antimicrobial activity.[3] Schiff bases have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with cellular processes. The lipophilicity conferred by the tetrahydrofuran ring may enhance cell membrane penetration.

Anticancer Activity

Numerous hydrazone-containing Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and interaction with DNA.[2][6] The presence of a planar aromatic system and the azomethine linkage can facilitate intercalation with DNA base pairs.

Table 3: Anticancer Activity of Structurally Related Schiff Bases

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Hydrazone Schiff BaseHeLa (Cervical Cancer)10-50[2]
Hydrazone Schiff BaseMCF-7 (Breast Cancer)5-30[4]
Furan-containing Schiff Base Metal ComplexHeLa, MCF-7<50[4]
Antiviral Activity

Hydrazone derivatives have been investigated as potential antiviral agents, including against HIV.[7] The mechanism can involve the inhibition of key viral enzymes such as reverse transcriptase. The structural diversity achievable with Schiff base synthesis allows for the fine-tuning of interactions with viral protein targets. Some hydrazone derivatives have also shown activity against plant viruses like the tobacco mosaic virus.[8]

Conclusion and Future Directions

The synthetic route to Schiff bases from 2-(Tetrahydrofuran-2-yl)acetohydrazide is straightforward, high-yielding, and amenable to the generation of large, diverse chemical libraries. The resulting compounds, possessing both the privileged hydrazone scaffold and the pharmacologically relevant tetrahydrofuran moiety, are prime candidates for screening in various biological assays. This guide provides the foundational protocols and scientific rationale to embark on the exploration of this promising class of molecules. Further derivatization, such as the synthesis of metal complexes, offers an additional avenue for modulating and enhancing biological activity.

References

  • Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]

  • Berber, I., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. Available at: [Link]

  • Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders. Semantic Scholar. Available at: [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]

  • An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Bentham Science. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF TETRANUCLEAR SCHIFF BASE COMPLEXES. Journal of Science and Technology. Available at: [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. Available at: [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. Available at: [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. Available at: [Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. Available at: [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes. ResearchGate. Available at: [Link]

  • A Review on Biological Activities of Hydrazone Derivatives. Impact Factor. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Utilizing 2-(Tetrahydrofuran-2-yl)acetohydrazide Derivatives

Authored by: Senior Application Scientist Introduction The 2-(tetrahydrofuran-2-yl)acetohydrazide scaffold is a versatile structural motif of significant interest in modern medicinal chemistry.[1][2] Its unique combinati...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

The 2-(tetrahydrofuran-2-yl)acetohydrazide scaffold is a versatile structural motif of significant interest in modern medicinal chemistry.[1][2] Its unique combination of a polar tetrahydrofuran (THF) ring and a reactive acetohydrazide group provides a valuable framework for the design of novel therapeutic agents with potentially favorable pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth overview of the biological activities of 2-(tetrahydrofuran-2-yl)acetohydrazide derivatives, focusing on their application in various in vitro assays. We will explore their potential as antiviral, anticancer, and antimicrobial agents, providing detailed, field-proven protocols for their evaluation.

The primary areas where these derivatives have shown promise are in the development of novel anticancer, antimicrobial, and antiviral agents.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the screening and characterization of this promising class of compounds.

I. Anticancer Activity: Cytotoxicity and Mechanistic Assays

Derivatives of 2-(tetrahydrofuran-2-yl)acetohydrazide have demonstrated notable cytotoxic activity against a range of cancer cell lines.[1] The underlying mechanisms of action are believed to involve the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth and proliferation, such as the VEGFR-2 pathway.[3]

A. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] This assay allows for the determination of the half-maximal inhibitory concentration (IC50) of a compound, a key parameter for evaluating its cytotoxic potential.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solutions of 2-(Tetrahydrofuran-2-yl)acetohydrazide Derivatives in DMSO Compound_Addition 4. Add Serial Dilutions of Test Compounds Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[2]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 2-(Tetrahydrofuran-2-yl)acetohydrazide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[2]

  • Phosphate-buffered saline (PBS)

  • Sterile, flat-bottomed 96-well cell culture plates[2]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 2-(tetrahydrofuran-2-yl)acetohydrazide derivative in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

B. VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis.[3] Hydrazide-containing compounds have been investigated as potential inhibitors of VEGFR-2.[3] A common in vitro method to assess VEGFR-2 inhibition is a kinase assay that measures the phosphorylation of a substrate.

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling cluster_inhibition Inhibition Mechanism VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Inhibitor 2-(Tetrahydrofuran-2-yl)acetohydrazide Derivative Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP

  • HTRF® detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • 2-(Tetrahydrofuran-2-yl)acetohydrazide derivatives

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-(tetrahydrofuran-2-yl)acetohydrazide derivatives in DMSO, and then dilute further in the assay buffer.

  • Reaction Mixture: In a 384-well plate, add the test compound, VEGFR-2 enzyme, and the biotinylated substrate peptide.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The final volume should be around 20 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the HTRF® detection reagents diluted in the detection buffer.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for the development of the HTRF® signal. Read the fluorescence at 620 nm and 665 nm using an HTRF®-compatible reader.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and express it as a percentage of the control (no inhibitor). Determine the IC50 values from the dose-response curves.

Derivative Class Target Cell Line/Enzyme IC50 (µM) Reference
Hydrazide/Hydrazone AnalogsVEGFR-2Varies[3]
2-Arylbenzoxazole Acetic AcidMCF-7 (Breast Cancer)Varies[1]
2-Arylbenzoxazole Acetic AcidHCT-116 (Colon Cancer)Varies[1]

II. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The acetohydrazide moiety is a common feature in many compounds with antimicrobial properties. Derivatives of 2-(tetrahydrofuran-2-yl)acetohydrazide can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

A. Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Stock Solutions of Test Compounds Serial_Dilution 3. Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Culture_Prep 2. Prepare Overnight Microbial Culture Inoculum_Prep 4. Adjust Inoculum to 0.5 McFarland Standard Culture_Prep->Inoculum_Prep Inoculation 5. Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation 6. Incubate at 35-37°C for 18-48 hours Inoculation->Incubation Read_Results 7. Determine MIC by Visual Inspection Incubation->Read_Results

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[2]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)[2]

  • 2-(Tetrahydrofuran-2-yl)acetohydrazide derivatives

  • DMSO

  • Sterile, flat-bottomed 96-well microtiter plates[2]

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds in DMSO.[2]

    • Culture the test microorganisms overnight in the appropriate broth.[2]

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[2]

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.[2]

    • Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard.[2] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[2]

    • Add 100 µL of the prepared inoculum to each well.[2]

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[2]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2]

Derivative Class Microorganism Activity Reference
Hydrazide Schiff basesS. aureus, E. coliAntibacterial[4]
Thioacetohydrazide derivativesC. albicansAntifungal[5]

III. Antiviral Activity: HIV-1 Protease Inhibition Assay

The 2-(tetrahydrofuran-2-yl)acetic acid scaffold is a key component in the development of potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[1] The tetrahydrofuran ring can effectively interact with the S2 subsite of the protease active site.[1]

A. Fluorogenic Substrate-Based Assay

This assay measures the activity of HIV-1 protease by monitoring the cleavage of a fluorogenic substrate. The increase in fluorescence upon cleavage is proportional to the enzyme's activity, and a decrease in the signal in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • 2-(Tetrahydrofuran-2-yl)acetohydrazide derivatives

  • DMSO

  • Black, flat-bottomed 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the HIV-1 protease solution to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.[1]

  • Fluorescence Monitoring:

    • Immediately begin monitoring the increase in fluorescence intensity over time using a spectrofluorometer with appropriate excitation and emission wavelengths for the chosen substrate.[1]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.[1]

    • Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

References

  • The Pivotal Role of 2-(Tetrahydrofuran-2-yl)acetic Acid in Modern Medicinal Chemistry - Benchchem.
  • Biological Activity of 2-(Tetrahydrofuran-2-yl)
  • 2-(tetrahydrofuran-2-yl)acetohydrazide - Tetrahydrofurans - Heterocyclics - 药物合成砌块- 小分子,大梦想 - 捷化医药.
  • Synthesis, characterization and biological evalu
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 2-(Tetrahydrofuran-2-yl)acetohydrazide

Welcome to the technical support center for 2-(Tetrahydrofuran-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Tetrahydrofuran-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it's crucial to understand the structural and chemical properties of 2-(Tetrahydrofuran-2-yl)acetohydrazide. Its solubility is governed by the interplay between the polar hydrazide group and the moderately polar tetrahydrofuran (THF) ring.

The hydrazide functional group (-CONHNH2) is capable of acting as both a hydrogen bond donor and acceptor, which generally imparts solubility in polar solvents.[1] The tetrahydrofuran ring, a cyclic ether, is considered a moderately polar solvent and is miscible with water.[2] This combination suggests that 2-(Tetrahydrofuran-2-yl)acetohydrazide will exhibit a preference for polar organic solvents.

PropertyValue/InformationSource
CAS Number 99115-35-2[3]
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Predicted Polarity Polar[1][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm having trouble dissolving 2-(Tetrahydrofuran-2-yl)acetohydrazide in my chosen organic solvent. What is the first step I should take?

A1: Re-evaluate Your Solvent Choice Based on Polarity.

The fundamental principle of "like dissolves like" is the best starting point.[5][6] Given the polar nature of the hydrazide group, 2-(Tetrahydrofuran-2-yl)acetohydrazide is expected to be more soluble in polar solvents.

Troubleshooting Steps:

  • Assess Solvent Polarity: If you are using a nonpolar solvent (e.g., hexane, toluene), it is likely the primary reason for poor solubility.

  • Switch to a Polar Solvent: Attempt to dissolve the compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), or in polar protic solvents such as methanol or ethanol.[7] Hydrazide derivatives often show good solubility in these types of solvents.[1][4]

Q2: My reaction requires a nonpolar solvent, but 2-(Tetrahydrofuran-2-yl)acetohydrazide won't dissolve. What are my options?

A2: Employ a Co-solvent System.

When the primary reaction solvent cannot be changed, introducing a small amount of a miscible co-solvent can significantly enhance solubility.[5][8][9]

The Mechanism of Co-solvency: A co-solvent works by reducing the overall polarity of the solvent system, which can decrease the interfacial tension between the solvent and the solute, thereby improving solubility.[5][]

Recommended Co-solvents:

  • For Nonpolar Systems: Consider adding a minimal amount of a polar aprotic co-solvent that is miscible with your primary solvent. Tetrahydrofuran (THF) itself can be an excellent choice due to its structural similarity to a part of the solute molecule. Other options include acetone or ethyl acetate.

Experimental Protocol: Co-solvent Screening

  • In a small vial, add a known amount of 2-(Tetrahydrofuran-2-yl)acetohydrazide (e.g., 10 mg).

  • Add your primary nonpolar solvent (e.g., 1 mL) and observe the lack of dissolution.

  • Incrementally add the co-solvent (e.g., in 10% v/v increments) to the mixture with stirring.

  • Observe the point at which complete dissolution occurs. This will give you an indication of the minimum amount of co-solvent required.

Caption: Troubleshooting workflow for poor solubility in nonpolar solvents.

Q3: I've achieved some solubility, but it's still not at the desired concentration. How can I improve it further?

A3: Investigate the Effect of Temperature.

For most solid organic compounds, solubility increases with temperature.[11][12][13] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solid.[12]

Troubleshooting Steps:

  • Gentle Heating: Gently warm the solvent while stirring and gradually add the 2-(Tetrahydrofuran-2-yl)acetohydrazide. Use a water bath or an oil bath for controlled heating.

  • Cooling and Precipitation: Be aware that the compound may precipitate out of solution upon cooling. If the subsequent reaction is to be carried out at a lower temperature, this method may not be suitable.

Expected Outcome: A study on the temperature-dependent solubility of organic compounds in water showed that the solubility can double with a temperature increase of approximately 20°C.[14] A similar trend is often observed in organic solvents.

Q4: Can pH be adjusted to improve the solubility of 2-(Tetrahydrofuran-2-yl)acetohydrazide in organic solvents?

A4: pH adjustment is generally more effective in aqueous solutions but can have an impact in certain organic solvent systems.

The hydrazide group has basic properties and can be protonated. By adjusting the pH with an acid, you can form a salt, which may have different solubility characteristics.

Considerations:

  • Solvent System: This technique is most applicable in protic organic solvents (e.g., alcohols) or in solvent mixtures containing water.

  • Acid Selection: Use an acid that is compatible with your reaction conditions. A common choice is hydrochloric acid (often as a solution in an organic solvent like dioxane or isopropanol) or a solid organic acid like p-toluenesulfonic acid.

  • Reaction Compatibility: Ensure that the change in pH will not adversely affect your downstream reaction or the stability of other reagents.

Experimental Approach:

  • Suspend 2-(Tetrahydrofuran-2-yl)acetohydrazide in your chosen solvent.

  • Add a small amount of a suitable acid and stir.

  • Observe for any changes in solubility.

Q5: Are there any known solubility data for 2-(Tetrahydrofuran-2-yl)acetohydrazide or similar compounds?

A5: While specific quantitative solubility data for 2-(Tetrahydrofuran-2-yl)acetohydrazide is not widely published, we can infer its likely behavior from related compounds.

  • Hydrazides: In general, hydrazide derivatives are soluble in polar organic solvents.[1] For example, a study on moxifloxacin hydrazide showed good solubility in ethanol, methanol, DMSO, and DMF.[4]

  • Adamantylhydrazine: This compound, which contains a nonpolar adamantane group and a polar hydrazine group, is suggested to have solubility in both nonpolar and polar protic solvents.[15] This dual solubility is due to the distinct properties of its two main structural components.

General Solubility Profile (Predicted):

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe strong dipole moments of these solvents can effectively solvate the polar hydrazide group.[7]
Polar Protic Methanol, EthanolModerate to HighThese solvents can form hydrogen bonds with the hydrazide group, aiding in dissolution.[7]
Moderately Polar THF, Ethyl Acetate, DichloromethaneModerateThe overall polarity of the solute is likely compatible with these solvents.
Nonpolar Hexane, TolueneLowThe significant polarity of the hydrazide group is not well-solvated by nonpolar solvents.[16]

graph TD {
subgraph "Solubility Spectrum"
direction LR
A[High Solubility] --> B[Moderate Solubility] --> C[Low Solubility];
end
subgraph "Solvent Classes"
    direction LR
    D[Polar Aprotic (DMSO, DMF)] --> E[Polar Protic (Methanol, Ethanol)] --> F[Moderately Polar (THF, DCM)] --> G[Nonpolar (Hexane, Toluene)];
end

D --> A;
E --> A;
F --> B;
G --> C;

}

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-(Tetrahydrofuran-2-yl)acetohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) during long-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) during long-term storage and synthetic application.

Molecular Vulnerability Profile (MVP)

This molecule presents a unique "dual-threat" degradation profile. It combines the redox-sensitive, nucleophilic nature of an acetohydrazide moiety with the autoxidation-prone alpha-carbon of a tetrahydrofuran (THF) ring[1][2]. Without a rigorous, causality-driven storage protocol, researchers will inevitably face batch-to-batch variability, diminished coupling yields, and severe safety hazards due to peroxide accumulation[3][4].

This guide provides a self-validating system to troubleshoot, stabilize, and preserve the integrity of your compound.

degradation_pathways Target 2-(Tetrahydrofuran-2-yl) acetohydrazide Oxidation Hydrazide Oxidation (O2, Trace Metals) Target->Oxidation Autoxidation THF Ring Autoxidation (O2, Light) Target->Autoxidation Hydrolysis Hydrolysis (H2O, Acid/Base) Target->Hydrolysis SchiffBase Schiff Base Formation (Ambient Carbonyls) Target->SchiffBase Diimide Diimides, Dimers, Nitrogen Gas Oxidation->Diimide Peroxide THF-2-hydroperoxide (Explosive Hazard) Autoxidation->Peroxide Acid Carboxylic Acid + Hydrazine Hydrolysis->Acid Hydrazone Hydrazone Adducts SchiffBase->Hydrazone

Mechanistic pathways of 2-(Tetrahydrofuran-2-yl)acetohydrazide degradation.

Section 1: Troubleshooting Guide & FAQs

Q1: My pristine white powder has turned yellow over the last three months, and LC-MS shows a mass loss of 2 Da. What is happening? A: You are observing the oxidation of the hydrazide group. Hydrazides are potent reducing agents and are highly susceptible to oxidation by atmospheric oxygen, a process heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺)[5][6]. The loss of 2 Da indicates the formation of a diimide intermediate ( −CO−N=NH ). If left unchecked, this intermediate can further decompose, extruding nitrogen gas ( N2​ ) and forming symmetric dimers or radical coupling products[2][7]. Causality & Solution: Oxidation is an electron-transfer process driven by O2​ and metal catalysts. Always store the compound under an inert argon atmosphere. Avoid using metal spatulas that might introduce trace catalytic ions; use PTFE or ceramic spatulas instead.

Q2: I noticed a +16 Da and +32 Da mass shift in my stored batches. Furthermore, the safety office warned me about shock sensitivity. Why? A: This is the most critical safety hazard associated with this molecule: THF ring autoxidation. The alpha-carbon adjacent to the oxygen in the tetrahydrofuran ring is highly susceptible to radical-mediated hydrogen abstraction by oxygen, especially when exposed to UV light[1]. This forms THF-2-hydroperoxide (+32 Da) or its degradation products (+16 Da). These peroxides are unstable, friction-sensitive, and can violently explode if concentrated[3][8]. Causality & Solution: Radical initiation requires energy (light/heat) and oxygen. Exclude light by storing in amber glass vials, flush the headspace with argon to eliminate oxygen, and strictly adhere to a 2-8°C storage temperature to kinetically slow down radical formation.

Q3: My NMR shows a new set of peaks corresponding to an imine/hydrazone, and my yield in downstream peptide couplings has plummeted. I haven't added any reagents yet! A: The hydrazide moiety is an exceptional alpha-effect nucleophile. If you clean your glassware with acetone and fail to dry it completely, or if the compound is exposed to atmospheric aldehydes/ketones in the lab, it will rapidly undergo a condensation reaction to form a Schiff base (hydrazone)[2]. Causality & Solution: Hydrazides rapidly attack electrophilic carbonyl carbons. Never use acetone to clean spatulas or glassware intended for handling hydrazides. Dry all equipment in a vacuum oven and handle the material in a controlled environment.

Q4: I prepared an aqueous stock solution for biological assays, but after a week at room temperature, I detect free hydrazine and 2-(tetrahydrofuran-2-yl)acetic acid. Is it hydrolyzing? A: Yes. The amide-like bond of the acetohydrazide is susceptible to both acid- and base-catalyzed hydrolysis in the presence of water[9]. Free hydrazine is not only highly toxic but will also skew your biological assay results due to its reactivity[5]. Causality & Solution: Water acts as a nucleophile attacking the carbonyl carbon. Never store this compound in aqueous solutions for extended periods. Prepare aqueous stocks immediately before use, or store them as lyophilized powders at -20°C if pre-weighing is necessary.

Section 2: Quantitative Data & Degradation Signatures

Degradation PathwayTriggering Agent(s)Analytical Signature (LC-MS/NMR)Preventive Measure
Hydrazide Oxidation O2​ , Trace Metals (Cu²⁺, Fe³⁺)-2 Da (Diimide), Dimers, YellowingArgon atmosphere, PTFE/metal-free handling
THF Autoxidation O2​ , UV Light, Heat+16 Da, +32 Da (Peroxides)Amber vials, Argon flush, 2-8°C storage
Schiff Base Formation Ambient Carbonyls (Acetone)+40 Da (Acetone adduct), Imine NMR peaksAvoid acetone cleaning, vacuum dry glassware
Hydrolysis H2​O , Acid/Base extremesFree hydrazine, Carboxylic acidMoisture exclusion, store as dry powder

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your storage protocol must be a self-validating system—meaning the process itself includes checks that confirm its success and safety.

Protocol 1: Closed-Loop Storage and Handling Workflow
  • Receipt & Inspection: Upon receiving the chemical, immediately record the date[3][10]. Visually inspect for yellowing (indicating oxidation) or crystalline formations around the cap (indicating shock-sensitive peroxides)[4].

  • Aliquoting (Glovebag): Transfer the bulk container into a nitrogen or argon-filled glovebag. Divide the bulk material into single-use aliquots in amber glass vials to minimize repeated freeze-thaw and oxygen exposure cycles.

  • Inert Gas Flushing: If a glovebag is unavailable, gently flush the headspace of each amber vial with a stream of high-purity Argon for 30 seconds before capping[8]. Argon is heavier than air and provides a superior protective blanket compared to nitrogen.

  • Sealing & Temperature Control: Seal the vials with PTFE-lined caps and wrap with Parafilm. Store immediately at 2-8°C in a desiccator to prevent moisture ingress.

  • Validation (Periodic Testing): Every 3 months, test an open aliquot for peroxides using commercial KI/starch test strips[8][10]. If peroxides exceed 20 ppm, safely dispose of the batch according to institutional hazardous waste guidelines[8].

storage_workflow Receipt 1. Receipt & Inspection (Check Purity/Color) Aliquoting 2. Aliquoting (Dry Box / Glovebag) Receipt->Aliquoting Inerting 3. Argon Flushing (Displace O2) Aliquoting->Inerting Sealing 4. Amber Vials (Block UV Light) Inerting->Sealing Storage 5. Cold Storage (2-8°C) Sealing->Storage Testing 6. Periodic Testing (Peroxide Strips) Storage->Testing Testing->Aliquoting If pure

Closed-loop storage and handling protocol to prevent oxidation and peroxide accumulation.

Protocol 2: Rapid Peroxide Testing Methodology

Causality: Peroxides oxidize iodide ( I− ) to iodine ( I2​ ), which complexes with starch to form a deep blue/black color, providing a direct visual readout of degradation.

  • Preparation: Dissolve 10 mg of the suspected 2-(Tetrahydrofuran-2-yl)acetohydrazide in 1 mL of peroxide-free solvent (e.g., HPLC-grade water or methanol).

  • Exposure: Dip a commercial peroxide test strip (0-100 ppm range) into the solution for exactly 1 second[8].

  • Incubation: Shake off excess liquid and wait exactly 15 seconds for the redox reaction to complete.

  • Analysis: Compare the color of the reactive pad to the manufacturer's color chart.

  • Action Thresholds:

    • <5 ppm: Safe for synthetic use.

    • 5-20 ppm: Caution. The THF ring has begun autoxidation. Purify before use or discard.

    • >20 ppm: Danger. Do not evaporate or subject to friction; arrange for immediate hazardous disposal[8].

References

  • BASF THF Storage and Handling | ymaws.com |1

  • Tetrahydrofuran - Environment, Health & Safety | University of Michigan | 3

  • Tetrahydrofuran (THF) - Standard Operating Procedure | UC Santa Barbara | 10

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of Drugs | National Institutes of Health (PMC) | 2

  • Suggested Storage for Peroxides | University of Alabama at Birmingham | 4

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds | UNC Chapel Hill | 8

  • An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride | Benchchem |9

  • Performance Chemicals Hydrazine | Arxada | 5

  • Tetrahydrofurans Storage Specifications | Jiehua Pharma |

  • Oxidation and Phenolysis of Peptide/Protein C-Terminal Hydrazides | Journal of the American Chemical Society | 7

  • Oxidation of Hydrazine in Aqueous Solutions | Defense Technical Information Center (DTIC) | 6

Sources

Troubleshooting

Technical Support Center: 2-(Tetrahydrofuran-2-yl)acetohydrazide Condensation Workflows

Welcome to the Advanced Technical Support Center for 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or poor yields when utilizing aliphatic hydrazides.

Unlike highly reactive aromatic hydrazides, 2-(Tetrahydrofuran-2-yl)acetohydrazide presents unique electronic and steric challenges due to its aliphatic nature and the bulky, oxygen-rich tetrahydrofuran (THF) ring. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing a self-validating protocol to ensure your condensation reactions succeed on the first attempt.

Part 1: Core Principles & Mechanistic Causality

To optimize the condensation of 2-(Tetrahydrofuran-2-yl)acetohydrazide with aldehydes or ketones to form acylhydrazones, you must control two critical variables: pH and Solvent Dynamics .

The pH Paradox

The kinetics of the condensation reaction are profoundly affected by pH; at a pH greater than 6.0, the formation of hydrazones is considerably slower[1]. However, dropping the pH too low is equally detrimental.

  • Causality: The carbonyl oxygen of the electrophile must be protonated to increase its susceptibility to nucleophilic attack. However, the terminal nitrogen of the hydrazide has a pKa of ~3.0. If the pH drops below 4.0, the hydrazide becomes fully protonated, completely destroying its nucleophilicity. Therefore, a strict pH window of 4.5 to 5.5 is required to activate the carbonyl while keeping the hydrazide neutral and reactive.

Dynamic Covalent Chemistry & Solvent Effects

Acylhydrazone bonds exhibit dynamic covalent chemistry; they are stable in water at neutral pH but undergo reversible hydrolysis under acidic conditions[2].

  • Causality: Because water is a byproduct of the condensation, its accumulation in a homogeneous organic solvent (like pure Methanol or THF) can drive the equilibrium backward, stalling the reaction. Recent protocols have demonstrated that performing the reaction in biphasic systems (e.g., H₂O/CH₂Cl₂) can enhance yields by partitioning the product away from the aqueous hydrolysis driver without the need for harsh metal catalysts[3].

Part 2: Quantitative Data Summaries

The following tables summarize the optimization matrices for this specific hydrazide.

Table 1: Effect of pH on Condensation Yield

pH LevelHydrazide StateCarbonyl StateRelative Reaction RateTypical Yield (12h)
< 3.0 Fully Protonated (Inactive)Highly ActivatedVery Slow< 20%
4.5 - 5.5 Neutral (Nucleophilic)Moderately ActivatedOptimal > 90%
> 7.0 Neutral (Nucleophilic)UnactivatedSlow40 - 50%

Table 2: Solvent Matrix Performance

Solvent SystemAdditivesReaction TimeYieldMechanistic Note
Methanol (MeOH)Acetic Acid (10 mol%)12 - 16 h75%Standard homogeneous conditions; equilibrium limited.
H₂O / CH₂Cl₂ (4:1) None 1 - 4 h 89 - 95% Biphasic system; hydrophobic effects drive equilibrium.
Ethanol (EtOH)Aniline (10 mol%)2 - 6 h> 90%Nucleophilic catalysis accelerates the rate-limiting step.

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a biphasic solvent system to maximize yield while protecting the sensitive THF ring from harsh acidic degradation.

Standard Operating Procedure: Biphasic Condensation Workflow

  • Preparation: Dissolve 1.0 equivalent of the target aldehyde/ketone in CH₂Cl₂ to achieve a 0.1 M concentration.

  • Hydrazide Addition: In a separate vial, dissolve 1.05 equivalents of 2-(Tetrahydrofuran-2-yl)acetohydrazide in deionized water (0.4 M concentration).

  • Biphasic Mixing: Combine the aqueous hydrazide solution with the organic aldehyde solution to create a 4:1 H₂O:CH₂Cl₂ volumetric ratio[3].

  • Catalysis (Optional): For sterically hindered or unactivated ketones, add 10 mol% aniline. Aniline forms a highly electrophilic Schiff base intermediate much faster than the hydrazide, bypassing the slow direct addition.

  • Reaction & Self-Validation Checkpoint: Stir vigorously at room temperature (20-25 °C).

    • Validation Check: Monitor the organic layer via LC-MS at t=2 hours. You must observe the disappearance of the starting aldehyde. If a mass corresponding to [M + 18] (the hemiaminal intermediate) is accumulating, the dehydration step is stalled. Add 5 mol% acetic acid to push the dehydration.

  • Isolation: Separate the organic layer. Extract the aqueous layer once with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Visualizations & Workflows

Mechanism Reactants Aldehyde + 2-(THF-2-yl)acetohydrazide AcidCat Acid Catalyst (pH 4.5-5.5) Reactants->AcidCat Nucleophilic Attack Intermediate Hemiaminal Intermediate AcidCat->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Acylhydrazone Product Dehydration->Product

Fig 1. Mechanistic pathway of hydrazone formation highlighting the rate-limiting dehydration step.

TroubleshootingFlow Issue Issue: Low Conversion / Stalled Reaction CheckPH Is pH between 4.5 and 5.5? Issue->CheckPH FixPH Adjust with Acetic Acid / Buffer CheckPH->FixPH No CheckSolvent Is water driving hydrolysis? CheckPH->CheckSolvent Yes FixPH->CheckSolvent FixSolvent Switch to biphasic H2O/DCM or add sieves CheckSolvent->FixSolvent Yes Success Optimal Hydrazone Formation CheckSolvent->Success No FixSolvent->Success

Fig 2. Logical troubleshooting workflow for resolving stalled hydrazide condensation reactions.

Part 5: Troubleshooting FAQs

Q: My reaction stalls at 50% conversion despite adding excess aldehyde. Why? A: This is a classic thermodynamic equilibrium issue. Hydrazone formation produces water, which drives the reverse reaction (hydrolysis)[2]. Solution: Shift the equilibrium by removing water. If using a homogeneous organic solvent, add activated 3Å molecular sieves. Alternatively, switch to the biphasic H₂O/CH₂Cl₂ protocol described above.

Q: I am observing a side product with a mass +18 Da relative to the expected hydrazone. What is it? A: This is the hemiaminal intermediate (see Fig 1). Its accumulation indicates that the initial nucleophilic attack occurred successfully, but the subsequent dehydration step (loss of water) has stalled. Solution: The dehydration step is acid-catalyzed. Lower the pH slightly (towards 4.5) using a mild acid like acetic acid to protonate the hydroxyl group, facilitating its departure as a water molecule.

Q: Is the THF ring of 2-(Tetrahydrofuran-2-yl)acetohydrazide stable under these conditions? A: Yes, under the mildly acidic conditions (pH 4.5-5.5) required for condensation, the THF ring is perfectly stable. However, if you attempt to force the reaction using strong Lewis acids (e.g., TiCl₄) or strong Brønsted acids (e.g., HCl), you risk acid-catalyzed ether cleavage and ring opening. Always stick to weak organic acids or biphasic systems.

References[1] Title: Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC

Source: nih.gov URL: [3] Title: Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance | Royal Society Open Science Source: royalsocietypublishing.org URL: [2] Title: Synthesis, Characterization, and Recyclability of Hydrophobic Polyacylhydrazone (PAcHy) Materials - ACS Publications Source: acs.org URL:

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-(Tetrahydrofuran-2-yl)acetohydrazide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive technical guide for researchers, medicinal chemists, and drug development professionals working with 2-(Tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive technical guide for researchers, medicinal chemists, and drug development professionals working with 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2).

While this heterocyclic building block is highly valued in the synthesis of active pharmaceutical ingredients, its terminal hydrazide moiety makes it intrinsically susceptible to moisture degradation and auto-oxidation[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your experiments.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why is 2-(Tetrahydrofuran-2-yl)acetohydrazide highly sensitive to moisture, and what are the mechanistic consequences of exposure?

  • Causality: The hydrazide functional group (–CO–NH–NH₂) is highly nucleophilic and acts as a strong hydrogen-bond donor and acceptor. This makes the compound inherently hygroscopic. When exposed to atmospheric moisture, water molecules coordinate with the terminal amine. This not only causes deliquescence (clumping) but also accelerates the hydrolysis of the amide-like bond and increases the molecule's susceptibility to auto-oxidation, potentially converting the hydrazide into symmetric diacylhydrazines or imine derivatives[1][2].

  • Self-Validating Check: A pure, dry sample should appear as a free-flowing powder. If the material appears sticky, crystalline clumping is observed against the glass, or the total mass of the container has inexplicably increased, moisture contamination has occurred.

Q2: What is the optimal storage environment to prevent degradation?

  • Causality: To arrest both thermal degradation and moisture absorption, the compound must be stored at 2–8 °C under an inert atmosphere (preferably Argon). Cold storage reduces the kinetic energy available for oxidative degradation, while the inert gas displaces atmospheric oxygen and humidity.

  • Self-Validating Check: Store the primary container inside a secondary desiccator containing active indicating silica gel. If the silica gel changes from blue to pink, the micro-environment has been breached, and the primary container's seal must be immediately re-evaluated.

Q3: How should I dispense this reagent if I do not have access to a glovebox?

  • Causality: While a nitrogen-filled glovebox is the gold standard[3], Schlenk line techniques using positive inert gas pressure can effectively prevent moisture ingress during dispensing. Using a Sure/Seal™-type septum adapter allows you to pierce the bottle with a dry needle, replacing the removed volume with dry argon to prevent a vacuum that would otherwise pull moist ambient air into the vessel[4][5].

  • Self-Validating Check: During extraction, the syringe plunger should not pull back automatically. If it does, the positive pressure of the inert gas has failed, and the system is compromised.

Q4: If my batch of 2-(Tetrahydrofuran-2-yl)acetohydrazide has absorbed moisture, can it be recovered?

  • Causality: Yes, provided it hasn't undergone extensive hydrolysis. Because water hydrogen-bonds strongly to the hydrazide, simple vacuum drying at room temperature is often insufficient. Azeotropic distillation using anhydrous toluene or lyophilization (freeze-drying) is required to forcefully drive off the bound water molecules.

  • Self-Validating Check: Post-drying, run an FT-IR or ¹H NMR. The absence of a broad –OH stretch (around 3300–3500 cm⁻¹) in FT-IR or a water peak in NMR (e.g., at 3.33 ppm in DMSO-d₆) confirms successful desiccation.

Part 2: Quantitative Handling Parameters

To ensure reproducibility across your workflows, adhere to the following physicochemical benchmarks when handling this reagent.

Table 1: Physicochemical Properties and Moisture Sensitivity Benchmarks

Property / ParameterValue / ConditionCausality / Impact
CAS Number 99115-35-2Unique identifier for 2-(Tetrahydrofuran-2-yl)acetohydrazide.
Molecular Weight 144.17 g/mol Required for precise molarity calculations during stoichiometric dispensing.
Optimal Storage Temp 2–8 °CMinimizes thermal degradation and auto-oxidation kinetics.
Humidity Threshold < 10% Relative HumidityPrevents deliquescence and hydrogen-bonding with atmospheric water.
Inert Gas Preference Argon (Ar)Argon is heavier than air and nitrogen; it provides a superior, dense protective blanket over solids[5].

Part 3: Self-Validating Experimental Protocol

SOP: Schlenk-Line Dispensing of Moisture-Sensitive Solid Hydrazides

Step 1: System Preparation

  • Action: Flame-dry a receiving Schlenk flask under vacuum (0.1 mmHg) and backfill with ultra-high purity (UHP) Argon three times.

  • Causality: Removing microscopic layers of water adsorbed to the glass surface prevents immediate contamination of the transferred solid.

  • Self-Validation: Close the vacuum valve. The pressure gauge must remain strictly static. A rising pressure indicates a micro-leak, meaning the system is not truly sealed against ambient moisture.

Step 2: Thermal Equilibration

  • Action: Remove the 2-(Tetrahydrofuran-2-yl)acetohydrazide from 2–8 °C storage and place it in a desiccator to warm to room temperature before opening.

  • Causality: Opening a cold vessel immediately causes ambient moisture to condense directly onto the hygroscopic solid, ruining the batch.

  • Self-Validation: Touch the exterior of the bottle. It must be completely at room temperature with no visible condensation on the glass before the septum is pierced.

Step 3: Positive Pressure Establishment

  • Action: Attach a dry, argon-flushed needle to the Schlenk line. Pierce the PTFE-faced rubber septum of the reagent bottle to establish a positive pressure blanket[4][5].

  • Causality: Displacing the internal volume with inert gas prevents a vacuum from forming when the solid is removed[5].

  • Self-Validation: Submerge the Schlenk line bubbler output. You should observe a steady, slow bubbling of Argon, confirming positive pressure is actively maintaining the internal atmosphere.

Step 4: Extraction & Transfer

  • Action: Using a pre-dried solid-transfer syringe or a specialized inert-atmosphere cannula under an inverted argon funnel, extract the required mass[3].

  • Causality: Minimizing physical exposure time limits the kinetic opportunity for water molecules to interact with the terminal –NH₂ group.

  • Self-Validation: The transferred powder must remain free-flowing. If it immediately begins to clump or adhere to the glass walls, the transfer environment is too humid.

Step 5: Resealing

  • Action: Withdraw the transfer tool, immediately followed by the argon line.

  • Causality: The elastomer liner will dynamically reseal, protecting the remaining reagent for long-term storage[4][5].

  • Self-Validation: Wrap the pierced septum tightly with Parafilm and return it to the 2–8 °C environment.

Part 4: Decision Matrix Workflow

The following logic tree dictates the proper handling pathway based on the physical state of your reagent upon receipt or retrieval from storage.

G Start Equilibrate Reagent to Room Temp Check Assess Moisture Contamination Start->Check Degraded Is material clumping or sticky? Check->Degraded Glovebox Glovebox Transfer (Bulk Amounts) Store Store at 2-8 °C under Argon Glovebox->Store Schlenk Schlenk Line Dispensing (Aliquots) Schlenk->Store Degraded->Glovebox No (Pure solid) Degraded->Schlenk No (Pure solid) Purify Azeotropic Drying (Toluene) Degraded->Purify Yes (Moisture present) Purify->Store

Workflow for handling and dispensing moisture-sensitive 2-(Tetrahydrofuran-2-yl)acetohydrazide.

Part 5: References

  • Jiehua Pharma. "Tetrahydrofurans - 小分子,大梦想 - 捷化医药".

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds".

  • Hanikel et al. "Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting", ACS Central Science.

  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents".

  • Reddit r/chemistry. "Storing/handling moisture sensitive chemicals outside of the glovebox?".

Sources

Reference Data & Comparative Studies

Validation

2-(Tetrahydrofuran-2-yl)acetohydrazide vs other acetohydrazides in organic synthesis

Advanced Comparison Guide: 2-(Tetrahydrofuran-2-yl)acetohydrazide vs. Conventional Acetohydrazides in Heterocyclic Synthesis Executive Summary As a Senior Application Scientist, I frequently evaluate the stereoelectronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2-(Tetrahydrofuran-2-yl)acetohydrazide vs. Conventional Acetohydrazides in Heterocyclic Synthesis

Executive Summary

As a Senior Application Scientist, I frequently evaluate the stereoelectronic and physicochemical impacts of building blocks in drug discovery. The substitution pattern on the alpha-carbon of acetohydrazides profoundly influences both the chemical reactivity of the precursor and the pharmacokinetic properties of the resulting active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between 2-(tetrahydrofuran-2-yl)acetohydrazide and conventional alternatives like cyanoacetohydrazide and phenylacetohydrazide. By examining their reactivity profiles, downstream cyclization efficiencies, and structural causality, this document serves as a definitive resource for optimizing heterocyclic synthesis.

Structural Causality and Mechanistic Overview

Acetohydrazides are indispensable bifunctional precursors in organic synthesis, primarily utilized for constructing N-acylhydrazones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles[1]. The choice of the acetohydrazide derivative dictates the synthetic trajectory and the biological viability of the final scaffold.

  • 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2): Incorporating a tetrahydrofuran (THF) ring introduces a saturated, oxygen-containing heterocycle that acts as a potent hydrogen-bond acceptor. Unlike planar aromatic rings, the sp3 -hybridized THF ring imparts three-dimensionality (high Fsp3​ fraction), a metric strongly correlated with clinical success in drug discovery. It significantly enhances aqueous solubility while avoiding the metabolic liabilities and toxicity risks associated with electron-rich aromatics.

  • Cyanoacetohydrazide: This molecule is an ambident nucleophile. The presence of the electron-withdrawing cyano group and a highly active methylene group allows it to participate in diverse multicomponent reactions (MCRs)[2]. It is the premier choice for synthesizing highly functionalized pyrazoles and fused pyridines, though its high reactivity can lead to complex side-product profiles if not strictly controlled.

  • Phenylacetohydrazide: A classic lipophilic building block. The benzyl moiety drives hydrophobic interactions within target binding pockets. However, it suffers from poor aqueous solubility, often necessitating complex formulation workarounds later in clinical development.

Comparative Quantitative Data

The following table summarizes the physicochemical properties and typical experimental performance metrics of these three acetohydrazides during standard condensation and cyclization workflows.

Property / Metric2-(Tetrahydrofuran-2-yl)acetohydrazideCyanoacetohydrazidePhenylacetohydrazide
CAS Number 99115-35-214080-23-01008-46-4
Molecular Weight 144.17 g/mol 99.09 g/mol 150.18 g/mol
Lipophilicity (cLogP) Hydrophilic (~ -0.5)Highly Hydrophilic (~ -1.2)Lipophilic (~ 0.8)
Primary Reactivity Hydrazone / Oxadiazole formationActive methylene MCRs / HydrazonesHydrazone / Oxadiazole formation
Typical Hydrazone Yield 75 - 85%80 - 95%85 - 90%
Typical Oxadiazole Yield 65 - 75%Variable (prone to side reactions)70 - 85%

Workflow Visualization

The divergent synthetic utility of acetohydrazides is mapped below. The choice of dehydrating or thionating agent dictates the final heterocyclic scaffold.

G Start Acetohydrazide Precursor Aldehyde Condensation with Aryl Aldehyde Start->Aldehyde Hydrazone N-Acylhydrazone Intermediate Aldehyde->Hydrazone Cyclization Cyclodehydration (POCl3 or I2/K2CO3) Hydrazone->Cyclization Lawesson Lawesson's Reagent (Thionation/Cyclization) Hydrazone->Lawesson Oxadiazole 1,3,4-Oxadiazole Derivative Cyclization->Oxadiazole Thiadiazole 1,3,4-Thiadiazole Derivative Lawesson->Thiadiazole

Divergent synthesis of oxadiazoles and thiadiazoles from acetohydrazide precursors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is built into the monitoring steps to prevent downstream failures.

Protocol A: Synthesis of N-Acylhydrazones from 2-(Tetrahydrofuran-2-yl)acetohydrazide

Objective: Form a stable N-acylhydrazone linker, a privileged pharmacophore known for its conformational flexibility (syn/anti isomerism)[3].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(tetrahydrofuran-2-yl)acetohydrazide (5.0 mmol) in absolute ethanol (20 mL).

  • Condensation: Add the corresponding aromatic aldehyde (5.0 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality: The weak acid protonates the aldehyde carbonyl, increasing its electrophilicity without protonating the nucleophilic terminal amine of the hydrazide.

  • Reaction: Reflux the mixture for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 10:1). The disappearance of the ninhydrin-active hydrazide spot indicates completion.

  • Isolation: Cool the mixture to 0∘C . Filter the precipitated off-white solid and wash with cold ethanol.

  • Self-Validation (Analytical): Analyze via 1H -NMR (DMSO- d6​ ).

    • Success Criterion: The formation of the E-isomer is confirmed by a singular imine proton signal ( CH=N ) at δ 8.0–8.6 ppm, and an amide NH signal at δ 11.5–12.0 ppm. The presence of duplicated peaks for these protons confirms the existence of syn/anti conformers on the amide bond, a hallmark of N-acylhydrazones[3].

Protocol B: Cyclodehydration to 2,5-Disubstituted-1,3,4-Oxadiazoles

Objective: Convert the N-acylhydrazone into a rigid 1,3,4-oxadiazole bioisostere[4].

  • Preparation: Suspend the N-acylhydrazone (2.0 mmol) from Protocol A in anhydrous dichloromethane (DCM) (15 mL).

  • Reagent Addition: Add anhydrous K2​CO3​ (6.0 mmol) and molecular iodine ( I2​ , 2.4 mmol).

    • Causality: Iodine acts as a mild, selective oxidant to facilitate the oxidative cyclization of the enol tautomer of the hydrazone, avoiding the harsh, toxic conditions and poor yields associated with traditional POCl3​ cyclodehydration[4].

  • Reaction: Stir at room temperature in the dark for 6–8 hours.

  • Quenching: Quench the excess iodine with saturated aqueous Na2​S2​O3​ until the solution turns colorless. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation (Analytical): Analyze via FT-IR and HRMS.

    • Success Criterion: The complete disappearance of the amide C=O stretch (~1650 cm−1 ) and N−H stretch (~3200 cm−1 ) in the IR spectrum confirms successful cyclization. HRMS will show a mass shift of -2 Da (loss of 2H during oxidative cyclization) relative to the acyclic precursor.

Strategic Recommendations

When designing a synthetic route, the choice of acetohydrazide must align with the target product profile:

  • Select cyanoacetohydrazide when building complex, fused polyheterocycles via Knoevenagel condensations and subsequent cyclizations[2].

  • Select phenylacetohydrazide when target binding requires occupation of a hydrophobic pocket and aqueous solubility is not the primary bottleneck.

  • Select 2-(tetrahydrofuran-2-yl)acetohydrazide to improve the physicochemical properties of the lead compound. The THF ring provides an optimal balance of structural rigidity, hydrogen-bonding capacity, and enhanced solubility, making it highly valuable in modern rational drug design.

References

  • Title :1 | Source : nih.gov

  • Title :3 | Source : mdpi.com

  • Title :2 | Source : nih.gov

  • Title :4 | Source : mdpi.com

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-(Tetrahydrofuran-2-yl)acetohydrazide

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Tetrahydrofuran-2-yl)acetohydrazide. As a crucial i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Tetrahydrofuran-2-yl)acetohydrazide. As a crucial intermediate in various pharmaceutical syntheses, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document will not only detail a robust HPLC method and its validation according to stringent regulatory standards but will also offer a comparative analysis with alternative analytical techniques, supported by illustrative experimental data.

Introduction: The "Why" Behind Purity Assessment

2-(Tetrahydrofuran-2-yl)acetohydrazide is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a well-validated, reliable analytical method for purity assessment is not just a regulatory requirement but a cornerstone of quality control in drug development. This guide will walk you through the process of developing and validating an HPLC method for this specific purpose, providing insights into the rationale behind each step.

The Workhorse: A Robust HPLC Method for 2-(Tetrahydrofuran-2-yl)acetohydrazide

Based on the analysis of similar hydrazide compounds and general chromatographic principles, a robust reversed-phase HPLC (RP-HPLC) method is proposed. The polarity of the molecule suggests good retention on a C18 column with a polar-modified stationary phase to handle the basic nature of the hydrazide group.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard in pharmaceutical analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a suitable pH to ensure the analyte is in a single ionic form and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection UV at 210 nmHydrazide functional groups generally have UV absorbance at lower wavelengths.

The Litmus Test: A Comprehensive Validation Protocol

The validation of this HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] These guidelines are recognized by major regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Specificity: Distinguishing the Analyte from its Impurities

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: If known impurities are available, they are spiked into the sample solution.

  • Analysis: The stressed and spiked samples are analyzed by the proposed HPLC method with a photodiode array (PDA) detector to assess peak purity.

Expected Results: The peak for 2-(Tetrahydrofuran-2-yl)acetohydrazide should be well-resolved from any degradation products or spiked impurities, and the peak purity analysis should show no co-eluting peaks.

Potential Impurities: Based on the synthesis of the related compound, 2-(tetrahydrofuran-2-yl)acetic acid, potential impurities could include unreacted starting materials like hydrazine, byproducts from side reactions, and degradation products such as the corresponding carboxylic acid or amide.[8][9]

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Stock Solution Preparation: A stock solution of 2-(Tetrahydrofuran-2-yl)acetohydrazide is prepared in the mobile phase.

  • Serial Dilutions: At least five concentrations are prepared by serial dilution of the stock solution, typically covering 50% to 150% of the expected working concentration.

  • Analysis: Each concentration is injected in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope are calculated.

Table 2: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125,430
75188,145
100250,860
125313,575
150376,290
Correlation Coefficient (r²) > 0.999
Accuracy: How Close to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Spiking: A known amount of the analyte is spiked into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: The spiked samples are analyzed in triplicate at each concentration level.

  • Calculation: The percentage recovery is calculated.

Table 3: Illustrative Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Acceptance Criteria 98.0% - 102.0%
Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or on different equipment.

Experimental Protocol:

  • Repeatability: Six replicate injections of the same sample are made on the same day by the same analyst.

  • Intermediate Precision: The same sample is analyzed on a different day by a different analyst using a different instrument (if available).

Table 4: Illustrative Precision Data

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area ≤ 1.0%≤ 2.0%
Retention Time ≤ 0.5%≤ 1.0%
Acceptance Criteria %RSD ≤ 2.0% %RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.

Table 5: Illustrative LOD and LOQ Data

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Small variations are made to the method parameters, and the effect on the results is observed.

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.1 units)

Expected Results: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria, and the final results should not be significantly affected.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Propose HPLC Method Specificity Specificity Method_Development->Specificity Validate Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Finalize Analytical_Technique_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_gc GC Purity_Assessment Purity_Assessment HPLC_Node Robust & Versatile Purity_Assessment->HPLC_Node Primary Method UPLC_Node Fast & High-Resolution Purity_Assessment->UPLC_Node High-Throughput Alternative GC_Node Volatile Impurity Specialist Purity_Assessment->GC_Node Orthogonal Method for Volatile Impurities HPLC_Pros Pros: - Well-established - Handles non-volatile compounds HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Slower analysis time - Higher solvent consumption HPLC_Node->HPLC_Cons UPLC_Pros Pros: - Very fast - High resolution - Low solvent use UPLC_Node->UPLC_Pros UPLC_Cons Cons: - High instrument cost - High backpressure UPLC_Node->UPLC_Cons GC_Pros Pros: - Excellent for volatile compounds - Very sensitive GC_Node->GC_Pros GC_Cons Cons: - Not for non-volatile compounds - May require derivatization GC_Node->GC_Cons

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Tetrahydrofuran-2-yl)acetohydrazide

As drug development and synthetic methodologies advance, researchers frequently encounter bifunctional reagents that present compounded safety risks. 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) is one such m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies advance, researchers frequently encounter bifunctional reagents that present compounded safety risks. 2-(Tetrahydrofuran-2-yl)acetohydrazide (CAS: 99115-35-2) is one such molecule. To safely utilize this reagent, laboratory personnel must understand not just what protective measures to take, but why they are necessary.

This guide provides a comprehensive, self-validating operational framework designed to protect researchers from the dual-hazard profile of this specific chemical architecture.

Mechanistic Hazard Profile

Handling this compound requires mitigating two distinct, highly reactive functional groups:

  • The Acetohydrazide Moiety (Toxicity & Reactivity): Hydrazides are potent nucleophiles and reducing agents. They are acutely toxic, highly irritating to ocular and dermal tissue, and are suspected sensitizers[1]. Because of their reactivity, they can initiate runaway exothermic reactions if exposed to strong oxidizers or acids[2].

  • The Tetrahydrofuran (THF) Ring (Auto-Oxidation): The alpha-carbon of the THF ring contains a weak C–H bond. Upon exposure to atmospheric oxygen and light, this bond auto-oxidizes to form highly unstable organic peroxides[3]. These peroxides are sensitive to thermal and mechanical shock (e.g., friction from opening a cap) and can detonate violently, especially if concentrated during evaporation or distillation[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the THF ring acts as a penetration enhancer, potentially carrying the toxic hydrazide moiety through compromised polymer barriers.

Protection CategoryRequired EquipmentMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile or Neoprene gloves (≥8 mil).Hydrazides rapidly permeate standard latex. Double-gloving ensures a fail-safe barrier against lipophilic skin penetration[1][5].
Eye/Face Protection ANSI Z87.1 splash-proof goggles AND full face shield.Hydrazides are severely corrosive to eyes. A face shield prevents splash-induced blindness during pressurized inert-gas transfers[6].
Body Protection Flame-Resistant (FR) lab coat, fully buttoned.Mitigates severe fire risk from potential peroxide deflagration or hydrazide cross-reactivity with oxidizers[6].
Respiratory Certified Chemical Fume Hood (80-120 fpm face velocity).Prevents inhalation of toxic vapors and physically isolates the user from potential over-pressurization or thermal events[5].

Standard Operating Procedure (SOP): Handling & Synthesis

Every step in this protocol is designed as a self-validating system —meaning you must confirm a specific safety metric before proceeding to the next step.

Phase 1: Pre-Operational Peroxide Validation

Because 2-(Tetrahydrofuran-2-yl)acetohydrazide may present as a solid or viscous oil, visual identification of peroxide crystals can be ambiguous. You must rely on quantitative testing.

  • Visual Check: Inspect the exterior of the container. If you observe any white, crusty crystalline buildup around the cap threads, DO NOT touch or open the bottle. Friction can detonate peroxides[7][8].

  • Quantitative Testing: Inside the fume hood, open the container and immediately test the reagent using a Quantofix peroxide test strip[7].

    • Self-Validation Check: Match the strip to the Peroxide Action Limits table below. Do not proceed unless levels are <10 ppm.

Phase 2: Inert Transfer and Reaction Setup
  • Atmospheric Exclusion: Purge your reaction flask with high-purity Argon or Nitrogen.

    • Self-Validation Check: Ensure the Schlenk line bubbler shows a steady, positive flow for at least 15 minutes. This confirms the complete displacement of oxygen, neutralizing the THF auto-oxidation pathway[2].

  • Weighing: Weigh the reagent exclusively inside the fume hood to prevent the release of toxic dust or vapors into the ambient lab environment[5].

  • Reaction Execution: If your protocol requires evaporating the solvent or distilling the product, never distill to dryness.

    • Causality: THF peroxides are significantly less volatile than the parent compound. Distilling to dryness concentrates these peroxides in the still bottom, leading to catastrophic thermal shock and explosion. Always leave a minimum of 20% residual volume[4][8].

Peroxide Action Limits & Disposal

Peroxide ConcentrationOperational StatusRequired Action (Causality)
0 - 10 ppm Safe for Use Proceed with synthesis. Auto-oxidation is minimal.
10 - 20 ppm Caution / Inhibit Do not distill or heat. Add an inhibitor (e.g., BHT) to quench free radicals, or schedule for routine EHS disposal[7].
> 20 ppm CRITICAL HAZARD ABORT. Do not move the container. Contact EHS immediately for specialized hazmat removal[7].

Waste Segregation: Dispose of all reaction byproducts as "Extremely Hazardous Waste." Strictly segregate this waste from heavy metals, strong acids, and oxidizers to prevent runaway exothermic reactions[2][6].

Emergency Response & Decontamination Workflow

In the event of an exposure or spill, immediate, pre-planned action is required. Do not attempt to clean up a hydrazide/peroxide spill manually.

EmergencyWorkflow Start Incident: 2-(THF-2-yl)acetohydrazide Exposure Assess Assess Incident Type Start->Assess Personal Personal Exposure (Skin, Eyes, Inhalation) Assess->Personal Human Contact Spill Chemical Spill (Fume Hood or Bench) Assess->Spill Environmental Release Shower Safety Shower / Eyewash (Flush for 15+ mins) Personal->Shower Evac Evacuate & Isolate Area Spill->Evac Med Seek Immediate Medical Attention (Provide SDS) Shower->Med EHS Contact EHS / Hazmat Do NOT clean manually Evac->EHS

Caption: Emergency response and EHS escalation workflow for hydrazide-THF incidents.

References[3] Hydrazine - Risk Management and Safety. University of Notre Dame (nd.edu). Verify Source[2] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem. Verify Source[6] Hydrazine Standard Operating Procedure Template. University of New Mexico (unm.edu). Verify Source[7] Hydrazine: Standard Operating Procedure. UC Santa Barbara (ucsb.edu). Verify Source[1] Tetrahydrofurans - 小分子,大梦想. Jiehua Pharma. Verify Source[4] Peroxide-Forming Chemical. Oregon State University (oregonstate.edu). Verify Source[5] Peroxide-Forming Chemicals. Dartmouth College (dartmouth.edu). Verify Source[8] Quick Guide for Peroxide-Forming Chemicals. MIT (mit.edu).Verify Source[9] Peroxide Forming Chemicals. University of Texas at Austin (utexas.edu). Verify Source

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydrofuran-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Tetrahydrofuran-2-yl)acetohydrazide
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